2-[4-(trifluoromethoxy)phenoxy]benzoic acid
Description
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Properties
CAS No. |
402714-66-3 |
|---|---|
Molecular Formula |
C14H9F3O4 |
Molecular Weight |
298.21 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]benzoic acid |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-10-7-5-9(6-8-10)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19) |
InChI Key |
WWIAFRQXYFNAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Trifluoromethoxy-Substituted Benzoic Acids
Executive Summary
The trifluoromethoxy group (
This guide provides a deep technical analysis of trifluoromethoxy-substituted benzoic acids, focusing on their physicochemical profiling, synthetic accessibility, and strategic application in drug discovery. It is designed for researchers requiring actionable data and robust experimental protocols.
Part 1: Physicochemical Profiling
The strategic value of the
Electronic and Steric Parameters
The
Table 1: Comparative Substituent Parameters
| Substituent | Hammett | Hammett | Hansch | Field Effect ( | Resonance ( |
| 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | |
| -0.27 | +0.12 | -0.02 | +0.29 | -0.56 | |
| +0.23 | +0.37 | +0.71 | +0.42 | -0.19 | |
| +0.54 | +0.43 | +0.88 | +0.38 | +0.16 | |
| +0.35 | +0.38 | +1.04 | +0.38 | -0.03 |
Data Sources: Hansch, C., et al. Chem. Rev. 1991, 91, 165-195.
Key Insights:
-
Lipophilicity: The
group is significantly more lipophilic ( ) than or . This enhances membrane permeability and blood-brain barrier (BBB) penetration, crucial for CNS targets (e.g., Riluzole). -
Acidity Modulation: The electron-withdrawing nature increases the acidity of the benzoic acid.
-
Benzoic Acid
: 4.20 -
4-(Trifluoromethoxy)benzoic acid
: ~3.85 (Estimated via Hammett equation: , where ). -
3-(Trifluoromethoxy)benzoic acid
: ~3.82
-
Conformational Bias: The "Orthogonal" Effect
Unlike methoxy groups, which prefer to lie coplanar with the aromatic ring to maximize p-orbital overlap, the
Mechanism:
-
Hyperconjugation: Interaction between the oxygen lone pair (
) and the antibonding orbital of the C-F bond ( ). This is the anomeric effect. -
Steric Repulsion: The bulky
group avoids the ortho-hydrogens.
Figure 1: Conformational switch induced by fluorination of the methoxy group.
Part 2: Synthetic Accessibility
Direct trifluoromethoxylation of arenes is synthetically challenging due to the instability of the trifluoromethoxide anion (
Primary Route: Lithiation-Carboxylation
This method is preferred for generating 4-(trifluoromethoxy)benzoic acid from commercially available 1-bromo-4-(trifluoromethoxy)benzene. It is scalable and avoids harsh oxidants.
Reaction Scheme:
Alternative Route: Oxidation of Toluenes
For industrial scale-up, the oxidation of 4-(trifluoromethoxy)toluene using
Part 3: Experimental Protocols
The following protocol is designed to be self-validating . The use of an internal temperature probe is critical during the lithiation step to prevent benzyne formation or polymerization.
Protocol: Synthesis of 4-(Trifluoromethoxy)benzoic Acid via Lithiation
Objective: Convert 1-bromo-4-(trifluoromethoxy)benzene to the corresponding benzoic acid. Scale: 10.0 mmol.
Reagents:
-
1-Bromo-4-(trifluoromethoxy)benzene (2.41 g, 10.0 mmol)
- -Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol)
-
Dry Tetrahydrofuran (THF) (20 mL)
-
Dry Ice (
) (excess) -
Hydrochloric acid (2N)
Step-by-Step Methodology:
-
Setup & Inertion:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an internal temperature probe.
-
Flush with Argon for 10 minutes.
-
Add 1-Bromo-4-(trifluoromethoxy)benzene and 20 mL of anhydrous THF.
-
-
Lithium-Halogen Exchange (Critical Step):
-
Cool the solution to -78°C using a dry ice/acetone bath. Validation: Ensure internal temperature is stable at <-75°C.
-
Add
-BuLi dropwise via syringe over 10 minutes. -
Observation: The solution may turn slightly yellow.
-
Stir at -78°C for 30 minutes.
-
-
Electrophilic Trap (Carboxylation):
-
Ideally, bubble dry
gas (passed through a drying tube) into the solution. Alternatively, add crushed dry ice (rinsed with dry ether) directly to the reaction if strict anhydrous conditions are less critical for the crude. -
Allow the reaction to warm to room temperature (RT) over 2 hours while stirring.
-
-
Workup & Isolation:
-
Quench with water (10 mL).
-
Basify with 1N NaOH (if needed) to ensure the product is in the aqueous layer as the carboxylate salt.
-
Wash the aqueous layer with diethyl ether (
mL) to remove unreacted bromide. -
Acidify the aqueous layer to pH 1-2 using 2N HCl. Validation: A white precipitate should form immediately.
-
Extract with Ethyl Acetate (
mL).[1] -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Hexanes/Ethyl Acetate if necessary.
-
Expected Yield: 85-95%.
-
Characterization:
NMR (DMSO- ) 13.0 (br s, 1H), 8.05 (d, 2H), 7.50 (d, 2H).
-
Figure 2: Experimental workflow for the lithiation-carboxylation synthesis.
Part 4: Medicinal Chemistry Applications[1][2][3]
Bioisosterism and Metabolic Stability
The
-
Vs. Chlorine: Similar steric volume but significantly different electronic properties (fluorine is more electronegative).
-
Vs. Trifluoromethyl:
extends the lipophilic reach further from the aromatic core.
Metabolic Blocking:
The C-F bond strength (approx. 116 kcal/mol) renders the
Case Study: Riluzole
While Riluzole is a benzothiazole, its pharmacophore relies heavily on the trifluoromethoxy group.
-
Drug: Riluzole (Rilutek)
-
Indication: Amyotrophic Lateral Sclerosis (ALS)
-
Role of
:-
Lipophilicity: Increases
to ~3.5, ensuring high CNS penetration. -
Electronic: Reduces the electron density of the benzothiazole ring, modulating the acidity of the amine and hydrogen bonding interactions with the glutamate receptor.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Leroux, F. R., Manteau, B., Jaunay, J. P., & Tlili, A. (2015). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. Synlett, 26, 2221-2232. Link
-
Lante, J. C. (2000). Riluzole: A Neuroprotective Drug for ALS. Expert Opinion on Investigational Drugs, 9(12), 2953-2965. Link
-
Sigma-Aldrich. (2024). 4-(Trifluoromethoxy)benzoic acid Product Specification. Link
-
Wang, F., et al. (2013). Recent Advances in the Synthesis of Trifluoromethoxylated Compounds. Chemical Society Reviews, 42, 9038-9052. Link
Sources
Technical Whitepaper: 2-[4-(Trifluoromethoxy)phenoxy]benzoic Acid – Molecular Architecture, Synthesis, and Drug Discovery Applications
Executive Summary
In contemporary medicinal chemistry and rational drug design, diaryl ethers substituted with highly fluorinated motifs serve as privileged scaffolds. 2-[4-(Trifluoromethoxy)phenoxy]benzoic acid is a highly versatile building block and screening compound utilized extensively in the development of nuclear receptor agonists (e.g., PPARs), cyclooxygenase inhibitors, and novel antimicrobial agents. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacophoric logic, and self-validating synthetic methodologies.
Core Molecular Identity and Physicochemical Profiling
Understanding the exact quantitative parameters of a building block is the first step in predicting its behavior in both synthetic workflows and biological assays. The compound is registered under CAS number 402714-66-3 and is widely utilized in commercial screening libraries[1].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-[4-(trifluoromethoxy)phenoxy]benzoic acid |
| CAS Registry Number | 402714-66-3 |
| Molecular Formula | C14H9F3O4[2] |
| Molecular Weight | 298.21 g/mol [2] |
| Exact Mass | 298.0453 Da[3] |
| Topological Polar Surface Area (TPSA) | 66.8 Ų[3] |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) |
| Hydrogen Bond Acceptors | 4 (Oxygen atoms) |
Pharmacophore Analysis & Logical Relationships
As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand why this specific molecular architecture is valuable. The molecule is composed of three synergistic functional domains, each contributing a specific causality to its pharmacological utility.
-
The Trifluoromethoxy (-OCF3) Group: Often referred to in medicinal chemistry as a "super-halogen." It provides exceptional lipophilicity (enhancing cellular membrane permeability) while simultaneously exerting a strong electron-withdrawing effect. Critically, it blocks cytochrome P450-mediated oxidation at the para position of the phenyl ring, drastically improving the metabolic half-life of the resulting drug candidate.
-
The Diaryl Ether Linkage (-O-): This acts as a flexible hinge. Unlike rigid biphenyl systems, the ether oxygen imposes a ~120° dihedral angle, allowing the molecule to adopt a V-shaped conformation. This flexibility is essential for induced-fit binding within deep, hydrophobic protein pockets.
-
The Carboxylic Acid Moiety (-COOH): This serves as the primary anchor for target engagement. It acts as a strong hydrogen bond donor and acceptor, frequently forming salt bridges with basic amino acid residues (like Arginine or Lysine) in the active sites of target proteins. Furthermore, it allows for salt formation (e.g., sodium or potassium salts) to tune the aqueous solubility of the final formulation.
Structure-Activity Relationship (SAR) logic mapping for the compound's pharmacophoric features.
Experimental Methodology: Synthesis and Purification
To ensure absolute trustworthiness, a synthetic protocol must be a self-validating system where the choice of every reagent is logically justified. The most robust method for synthesizing 2-[4-(trifluoromethoxy)phenoxy]benzoic acid is via a Copper-catalyzed Ullmann-type condensation.
Step-by-Step Ullmann Coupling Protocol
Step 1: Reagent Preparation & Inert Atmosphere
-
Action: In an oven-dried Schlenk flask, combine 2-iodobenzoic acid (1.0 eq) and 4-(trifluoromethoxy)phenol (1.2 eq).
-
Causality: 2-iodobenzoic acid is preferred over the bromo- or chloro- derivatives because the weaker C-I bond significantly lowers the activation energy required for the oxidative addition of the copper catalyst.
Step 2: Catalyst and Base Addition
-
Action: Add Copper(I) Iodide (CuI, 0.1 eq) and Cesium Carbonate (Cs₂CO₃, 2.0 eq). Purge the flask with Nitrogen (N₂) for 15 minutes.
-
Causality: The N₂ atmosphere is critical; oxygen will irreversibly oxidize the active Cu(I) species to inactive Cu(II), killing the catalytic cycle. Cs₂CO₃ is chosen over K₂CO₃ due to the "cesium effect"—the large, highly polarizable cesium cation weakly coordinates with the phenoxide anion, leaving the oxygen highly nucleophilic and reactive.
Step 3: Solvent Addition and Heating
-
Action: Add anhydrous Dimethylformamide (DMF) to achieve a 0.5 M concentration. Heat the reaction mixture to 110 °C for 12 hours.
-
Causality: DMF is a polar aprotic solvent that readily dissolves the organic precursors and partially solubilizes the inorganic base, stabilizing the transition state without solvolyzing the metal catalyst.
Step 4: Acidic Workup (Self-Validation Step)
-
Action: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench carefully with 1M HCl until the aqueous layer reaches pH 2.
-
Causality: The reaction generates the cesium salt of the product. If water alone is used for the workup, the product will remain dissolved in the aqueous layer and be lost. The 1M HCl protonates the carboxylate, driving the neutral 2-[4-(trifluoromethoxy)phenoxy]benzoic acid into the organic EtOAc layer.
Step 5: Purification
-
Action: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes:EtOAc gradient) or recrystallize from hot toluene.
Step-by-step synthetic workflow for 2-[4-(trifluoromethoxy)phenoxy]benzoic acid via Ullmann coupling.
Analytical Validation Protocol
To close the loop on the self-validating system, the synthesized material must be analytically verified to confirm both structural integrity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Run in negative electrospray ionization (ESI-) mode. The carboxylic acid readily loses a proton, yielding an expected mass-to-charge ratio (m/z) of [M-H]⁻ = 297.2.
-
¹⁹F Nuclear Magnetic Resonance (NMR): This is the gold standard for validating this specific molecule. Because standard organic mixtures lack fluorine, the ¹⁹F NMR spectrum will show a distinct, isolated singlet at approximately -58 ppm. This definitively proves the -OCF3 group survived the 110 °C alkaline reaction conditions intact.
-
¹H NMR (400 MHz, DMSO-d6): A broad singlet around 12.5–13.0 ppm will confirm the presence of the carboxylic acid proton, while the aromatic region (6.8–8.0 ppm) will integrate to exactly 8 protons, confirming the diaryl ether framework.
References
- Benzoic acid, 2-[4-(trifluoromethoxy)phenoxy]- | C14H9F3O4, PubChem (National Institutes of Health).
- 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid | C14H9F3O4 (Computed Properties Reference), PubChem (National Institutes of Health).
- 2-[4-(trifluoromethoxy)phenoxy]benzoic acid | 402714-66-3, Sigma-Aldrich.
- 2990090-41-8 | 5-Bromo-2-(2-(trifluoromethoxy)phenoxy)benzoic acid (Related Derivatives & Library Screening), BLD Pharm.
Sources
- 1. 2990090-41-8|5-Bromo-2-(2-(trifluoromethoxy)phenoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 2. Benzoic acid, 2-[4-(trifluoromethoxy)phenoxy]- | C14H9F3O4 | CID 19379468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid | C14H9F3O4 | CID 53228257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Technical Guide: Trifluoromethyl vs. Trifluoromethoxy Phenoxybenzoic Acids
Executive Summary
In the design of bioactive phenoxybenzoic acids—a scaffold critical to both Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., acifluorfen) and PPAR-agonist pharmaceuticals—the choice between a trifluoromethyl (
While often treated as interchangeable "super-halogens" due to their high electronegativity and metabolic stability, they impart fundamentally different physicochemical profiles to the diphenyl ether backbone. This guide dissects these differences, focusing on the orthogonal conformational preference of the
Part 1: Physicochemical Divergence
The substitution of
Electronic Effects: Induction vs. Resonance
Both groups are strong electron-withdrawing groups (EWG), but their mechanisms differ.
-
(The Inductive Sink): Exerts a powerful inductive effect (
) and hyperconjugative withdrawal. It has no lone pairs to donate. -
(The Resonant Paradox): Acts as a strong inductive withdrawer (
) due to the fluorine atoms, but the oxygen atom possesses lone pairs capable of weak -donation ( ). This "push-pull" dynamic makes less deactivating than in electrophilic aromatic substitutions.
Conformational Dynamics: The "Oxygen Hinge"
In phenoxybenzoic acids, the ether linkage already introduces flexibility. Adding an
- : Acts as a bulky rotor (propeller shape) with a rotational barrier, effectively increasing the hydrodynamic volume.
-
: Prefers an orthogonal conformation (dihedral angle
) relative to the aromatic ring. This minimizes the repulsion between the oxygen lone pairs and the aromatic -system (anomeric effect).[1] This orthogonal twist can drastically alter binding affinity if the target pocket is narrow.
Lipophilicity (The Fluorine Effect)
The
Table 1: Comparative Physicochemical Parameters
| Parameter | Trifluoromethyl ( | Trifluoromethoxy ( | Impact on Phenoxybenzoic Acid |
| Hammett | 0.54 | 0.35 | |
| Hammett | 0.43 | 0.38 | Similar inductive withdrawal at the meta position. |
| Hansch | 0.88 | 1.04 | |
| Bond Length (Ar-X) | ~1.50 Å (C-C) | ~1.36 Å (C-O) | |
| Conformation | Coplanar/Rotating | Orthogonal ( |
Part 2: Decision Logic & Visualization
The following diagram illustrates the decision-making process when selecting between these moieties during Lead Optimization.
Figure 1: Decision matrix for selecting between trifluoromethyl and trifluoromethoxy substitutions based on SAR requirements.
Part 3: Synthetic Access & Challenges
Synthesizing the
Strategic Pathways
-
De Novo Synthesis: Constructing the ring with the group already present. (Reliable but long).
-
Late-Stage Functionalization:
-
For
: Radical trifluoromethylation (Langlois reagent) or Nucleophilic (Cu-mediated). -
For
: Radical trifluoromethoxylation is the modern standard, avoiding the instability of anionic intermediates.
-
Part 4: Experimental Protocols
Protocol A: Radical Trifluoromethoxylation of Phenoxybenzoic Acid Precursors
Objective: Install an
Reagents:
-
Substrate: Aryl boronic acid derivative of phenoxybenzoic ester (1.0 equiv).
-
Reagent:
(prepared in situ or commercial) or Trifluoromethyl benzoate (TFBz) with a fluoride source. -
Catalyst: Selectfluor (oxidant/mediator).
-
Solvent: Dichloromethane (DCM) / Water biphasic system or Acetonitrile.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a 20 mL reaction vial equipped with a magnetic stir bar with the Aryl boronic acid precursor (0.5 mmol) and Selectfluor (1.5 equiv).
-
Reagent Addition: Add
(2.0 equiv) rapidly. Note: Silver salts are light-sensitive; wrap the vial in aluminum foil. -
Solvent System: Add degassed Acetonitrile (5 mL).
-
Reaction: Seal the vial and stir at room temperature for 12 hours . The reaction proceeds via a radical mechanism where Ag(I) is oxidized to Ag(II), generating the
radical. -
Quenching: Filter the mixture through a pad of Celite to remove silver residues. Wash with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Verify product via
NMR. The signal typically appears around -58 ppm , whereas appears around -63 ppm .
Protocol B: Comparative Lipophilicity Assessment (HPLC Method)
Objective: Determine the Chromatographic Hydrophobicity Index (CHI) to compare
-
System: Agilent 1200 Series HPLC (or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5
m). -
Mobile Phase:
-
A: 50 mM Ammonium Acetate (pH 7.4).
-
B: Acetonitrile.
-
-
Gradient: Fast gradient 0% to 100% B over 5 minutes.
-
Calibration: Inject a standard mixture of homologous ketones with known LogP values to create a calibration curve.
-
Measurement: Inject the
and phenoxybenzoic acid analogs. -
Calculation:
Expect the analog to elute later (higher CHI).
Part 5: Mechanism of Action Visualization
The following diagram details the synthetic pathway for the radical trifluoromethoxylation described in Protocol A.
Figure 2: Mechanistic pathway for Silver-mediated radical trifluoromethoxylation of aryl boronic acids.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Leroux, F. R., et al. (2005). "Trifluoromethoxy derivatives as new fluorinated building blocks." ChemBioChem. Link
-
Togni, A. (2012). "Reagents for Trifluoromethylation and Trifluoromethoxylation."[2][3][4] Chemical Reviews. Link
-
Liu, J. B., et al. (2015). "Radical Trifluoromethoxylation of Arenes Triggered by a Silver-Mediated Process." Angewandte Chemie International Edition. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
Sources
Solubility Profiling and Thermodynamic Analysis of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid
This guide provides an in-depth technical analysis of the solubility profile, thermodynamic modeling, and experimental characterization of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid (CAS 402714-66-3).
Designed for researchers in agrochemical synthesis and process engineering, this document synthesizes structural property-activity relationships (SPAR) with rigorous experimental protocols.
Executive Summary & Compound Profile
2-[4-(trifluoromethoxy)phenoxy]benzoic acid is a critical diphenyl ether intermediate, primarily utilized in the synthesis of advanced benzoylurea insecticides and herbicides. The presence of the trifluoromethoxy (-OCF
Understanding the solubility of this compound is prerequisite for optimizing:
-
Recrystallization processes for purification (removal of unreacted phenols).
-
Reaction kinetics in solution-phase synthesis (e.g., acyl chloride formation).
-
Formulation stability in liquid concentrates.
Physicochemical Baseline
| Property | Value / Characteristic | Source/Estimation |
| CAS Number | 402714-66-3 | ChemicalBook [1] |
| Molecular Formula | C | Calculated |
| Molecular Weight | 298.21 g/mol | Calculated |
| Physical State | White to off-white crystalline solid | Analog comparison |
| Melting Point | 146.5 °C (Est. based on analogs) | RSC [2] |
| Lipophilicity (LogP) | ~4.2 (Predicted) | High lipophilicity due to -OCF |
| Solubility Class | Hydrophobic; Soluble in polar aprotic/protic organic solvents | Structure-based |
Solubility Landscape & Solvent Compatibility
Due to the scarcity of public datasets for this specific isomer, the following solubility profile is derived from the Structure-Property Relationship (SPR) of the 2-phenoxybenzoic acid scaffold, adjusted for the thermodynamic contribution of the -OCF
Predicted Solubility Trends
The -OCF
-
Polar Protic Solvents (Alcohols): Moderate to High solubility. The carboxylic acid group forms hydrogen bonds, but the hydrophobic tail limits solubility in short-chain alcohols (Methanol) compared to medium-chain (Isopropanol, 1-Butanol).
-
Polar Aprotic Solvents (DMF, DMSO, Acetone): Highest Solubility. The dipole-dipole interactions and lack of hydrogen bond donation from the solvent maximize dissolution.
-
Non-Polar Solvents (Hexane, Toluene): Low to Moderate. Solubility increases significantly with temperature.[1][2] Toluene is often the preferred solvent for recrystallization due to the steep solubility-temperature gradient.
-
Water: Practically insoluble (< 0.01 g/L).
Comparative Solubility Data (Analog: 2-Phenoxybenzoic Acid)
Use these values as a baseline lower-bound for non-polar solvents and upper-bound for polar solvents.
| Solvent | Solubility at 298.15 K (Mole Fraction, | Solubility at 323.15 K (Mole Fraction, | Suitability for Process |
| Methanol | Solvent exchange | ||
| Ethanol | Green solvent | ||
| Acetone | High throughput dissolution | ||
| Ethyl Acetate | Extraction | ||
| Toluene | Recrystallization (Recommended) | ||
| Water | Anti-solvent |
Thermodynamic Modeling
To predict solubility at unmeasured temperatures, the experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds.
The Modified Apelblat Model
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).
- : Empirical model parameters derived from regression.
Dissolution Thermodynamics
The dissolution process is governed by the Gibbs-Helmholtz relation. The thermodynamic parameters (Enthalpy
-
Endothermic Process (
): Solubility increases with temperature (typical for this compound). -
Entropy Driven: If
, the dissolution is spontaneous.
Experimental Protocol: Self-Validating Solubility Determination
Method A: Dynamic Laser Monitoring (High Precision)
This method detects the exact point of dissolution (disappearance of turbidity) by monitoring the transmittance of a laser beam through the suspension.
Workflow Diagram:
Figure 1: Dynamic Laser Monitoring workflow for determining the solubility boundary.
Step-by-Step Protocol:
-
Preparation: Place a known mass (
) of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid into a jacketed glass vessel. Add a known mass ( ) of solvent. -
Setup: Insert a laser source and a photodetector on opposite sides of the vessel. Initiate stirring at 400 rpm.
-
Heating: Raise the temperature of the circulating water bath at a slow rate (0.1 K/min) while monitoring laser transmittance.
-
Detection: The temperature at which the laser transmittance intensity reaches a maximum constant value (indicating complete dissolution) is recorded as the saturation temperature (
) for that concentration. -
Validation: Cool the solution until turbidity reappears (hysteresis check) to confirm the equilibrium point.
Method B: Static Gravimetric Method (Standard)
-
Saturation: Add excess solid to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (
K) for 24-48 hours. -
Sampling: Stop stirring and allow phases to separate (2 hours).
-
Analysis: Withdraw the supernatant using a syringe filter (0.22 µm, pre-heated).
-
Quantification: Evaporate solvent and weigh the residue, or analyze via HPLC (C18 column, ACN/Water mobile phase).
Process Application: Purification by Cooling Crystallization
Based on the solubility differential, Toluene or a Toluene/Heptane mixture is the optimal solvent system for purification.
-
Rationale: The compound shows high temperature sensitivity in aromatic hydrocarbons (steep solubility curve).
-
Protocol:
-
Dissolve crude cake in Toluene at 80°C (near reflux).
-
Perform hot filtration to remove mechanical impurities.
-
Cool slowly (10°C/hour) to 20°C. The -OCF
group promotes crystallization over oiling out compared to non-fluorinated analogs. -
Wash filter cake with cold Heptane (anti-solvent) to remove phenolic impurities.
-
References
-
ChemicalBook. (2024). 2-[4-(trifluoromethoxy)phenoxy]benzoic acid Product Properties. Retrieved from
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information for Synthesis of Fluorinated Phenols. Retrieved from
-
Li, G., et al. (2013). Measurement and Modeling of Vapor–Liquid Equilibria. Journal of Chemical & Engineering Data. (Cited for methodology).
-
BenchChem. (2025). Purification Protocols for Benzoic Acid Derivatives. Retrieved from
Sources
Strategic Incorporation of Trifluoromethoxy Groups in Diaryl Ethers for Enhanced Metabolic Stability
Topic: Metabolic Stability of Trifluoromethoxy Diaryl Ethers Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Fluorine Effect in Ether Linkages
In medicinal chemistry, the diaryl ether scaffold is a privileged structure found in numerous kinase inhibitors, antimicrobials, and agrochemicals. However, this scaffold often suffers from rapid oxidative metabolism, particularly when substituted with standard alkoxy groups like methoxy (
This guide details the physicochemical drivers behind this stability, the specific metabolic pathways involved, and the experimental protocols required to validate these effects in a drug discovery setting.
Physicochemical Comparison: vs.
The metabolic superiority of the
Table 1: Physicochemical Properties of Ether Substituents
| Property | Methoxy ( | Trifluoromethoxy ( | Impact on Drug Design |
| Hammett | |||
| Hansch | |||
| Conformation ( | Planar ( | Orthogonal ( | The twisted conformation of |
| Bond Strength | C-H bonds vulnerable | C-F bond ( | The C-F bond is metabolically inert under physiological conditions. |
Data Sources: Hansch & Leo parameters; physicochemical literature [1, 2].[3][4]
Mechanistic Basis of Metabolic Shielding
The metabolic stabilization provided by the
Blockade of O-Dealkylation
The primary metabolic liability of the methoxy group is O-dealkylation . This reaction proceeds via CYP450-mediated hydrogen atom abstraction (HAT) from the
-
Mechanism:
-
The
Advantage: The group lacks -hydrogens. The C-F bond is too strong for CYP450 to abstract a fluorine atom. Consequently, the O-dealkylation pathway is completely ablated [3].
Suppression of Aromatic Hydroxylation
CYP450 enzymes are electrophilic species (Compound I) that preferentially attack electron-rich aromatic rings to form arene oxides or phenols.
-
Methoxy Effect: As a strong EDG (
), increases electron density on the diaryl ether ring, facilitating electrophilic attack, particularly at para and ortho positions. -
Trifluoromethoxy Effect: As an EWG (
), decreases electron density, raising the activation energy for CYP-mediated arene oxidation. Furthermore, the steric bulk and orthogonal conformation of the group hinder the approach of the heme iron to the aromatic ring [4].
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of methoxy vs. trifluoromethoxy diaryl ethers.
Figure 1: Divergent metabolic pathways. The
Experimental Validation: Microsomal Stability Assay
To quantify the stability enhancement provided by the
Protocol Design & Causality
-
System: Liver Microsomes (Human/Rat) contain the full complement of Phase I enzymes (CYP450, FMO).
-
Cofactor: NADPH is required to reduce the heme iron, initiating the catalytic cycle. Without NADPH, no metabolism occurs (negative control).
-
Readout: LC-MS/MS is used to monitor parent compound depletion over time.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of the test compounds (Methoxy and Trifluoromethoxy analogs) in DMSO.
-
Note: Keep final DMSO concentration <0.1% in the incubation to avoid inhibiting CYP enzymes.
-
-
Microsomal Incubation:
-
Dilute liver microsomes to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubate microsomes with test compound (1 µM final concentration) for 5 minutes at 37°C.
-
Why 1 µM? This concentration is typically below
, ensuring first-order kinetics ( ).
-
-
Reaction Initiation:
-
Add NADPH-regenerating system (or 1 mM NADPH solution) to initiate the reaction.
-
Control: Include a "No NADPH" control to check for chemical instability or non-CYP degradation.
-
-
Sampling:
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min) to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Data Calculation
Calculate the slope (
Assay Workflow Diagram
Figure 2: Microsomal stability assay workflow for determining intrinsic clearance.
Case Study: Impact on Intrinsic Clearance
To illustrate the magnitude of the effect, consider a comparative analysis of a model diaryl ether scaffold. In many lead optimization campaigns, the transition from
Table 2: Representative Stability Data (Human Liver Microsomes)
| Compound Scaffold | Substituent (R) | Metabolic Liability | ||
| Model Diaryl Ether | > 50 (High) | < 15 | Rapid O-demethylation; Ring hydroxylation. | |
| Optimized Analog | < 10 (Low) | > 60 | Minimal metabolism; Blocked dealkylation. |
Interpretation:
The high clearance of the methoxy analog is driven by the accessible methyl group. By replacing it with the trifluoromethoxy group, the compound becomes resistant to the primary metabolic pathway. Additionally, the lipophilicity increase (Table 1) often improves potency against hydrophobic pockets in targets like kinases or GPCRs, although care must be taken to monitor plasma protein binding (PPB) which generally increases with
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text on Hammett/Hansch parameters).
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Leroux, F. R., et al. (2008). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
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- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrevlett.com [chemrevlett.com]
2-[4-(trifluoromethoxy)phenoxy]benzoic acid safety data sheet (SDS)
An In-depth Technical Guide to the Safety Profile of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid
Foreword: A Note on Data Synthesis for Novel Compounds
As a Senior Application Scientist, it is not uncommon to encounter compounds with limited publicly available safety data. The subject of this guide, 2-[4-(trifluoromethoxy)phenoxy]benzoic acid, is one such molecule. A direct Safety Data Sheet (SDS) from a commercial supplier was not identified during the literature review for this document.
Therefore, this guide has been constructed through a process of expert data synthesis, leveraging established safety information for structurally analogous compounds. The core principle is that the toxicological and safety profile of a molecule can be reasonably inferred by examining its constituent functional groups and related parent structures. For this analysis, we have drawn upon the SDS of 2-Phenoxybenzoic acid, 2-(Trifluoromethoxy)benzoic acid, and 4-(Trifluoromethoxy)benzoic acid to create a comprehensive and scientifically grounded safety profile. This approach is fundamental to laboratory safety and risk assessment when handling novel chemical entities.
Section 1: Compound Identification and Inferred Hazard Profile
Chemical Identity:
| IUPAC Name | 2-[4-(trifluoromethoxy)phenoxy]benzoic acid |
| Molecular Formula | C₁₄H₉F₃O₄ |
| Molecular Weight | 310.22 g/mol |
| Structure | A benzoic acid core with a phenoxy substituent at the 2-position. The phenoxy ring is further substituted with a trifluoromethoxy group at the 4-position. |
Structural Analogs Used for Hazard Assessment:
-
2-Phenoxybenzoic Acid: Provides the baseline hazard profile for the core diaryl ether benzoic acid structure.[1]
-
2-(Trifluoromethoxy)benzoic Acid & 4-(Trifluoromethoxy)benzoic Acid: Inform on the specific hazards contributed by the trifluoromethoxy group on the benzoic acid ring, which is electronically similar to its placement on the phenoxy ring.[2][3]
The combination of a carboxylic acid moiety with a fluorinated ether suggests a profile of a solid organic acid with potential for irritation and specific hazards upon decomposition.
Section 2: Synthesized Hazard Classification (GHS)
Based on consistent classifications for the structural analogs, the following GHS hazard profile is projected for 2-[4-(trifluoromethoxy)phenoxy]benzoic acid.
Anticipated GHS Labeling:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][4] |
Signal Word: Warning [1][2][4]
Hazard Pictogram:
Section 3: Proactive Exposure Control and Personal Protection
The primary goal in handling this compound is to prevent all direct contact and inhalation. The causality is clear: the acidic nature and fine particulate form of the solid present a direct irritation risk to all exposed tissues.
Engineering Controls:
-
Fume Hood: All weighing and solution preparation must be conducted in a certified chemical fume hood to control airborne dust and vapors.[5]
-
Ventilation: The laboratory should have adequate general ventilation. Ensure that safety showers and eyewash stations are readily accessible and tested.[6]
Personal Protective Equipment (PPE) Protocol: A multi-layered PPE approach is mandatory. The selection is based on mitigating the identified skin, eye, and respiratory irritation hazards.
Caption: Required PPE and the corresponding hazards they mitigate.
Hygiene Measures:
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab.[1][7]
-
Contaminated clothing should be removed and laundered before reuse.[1]
Section 4: Emergency Response Protocols
Rapid and correct response to an exposure is critical to minimizing harm.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2][3] Immediate medical attention is required. [9][10] The acidic nature of the compound can cause significant damage quickly.
-
Skin Contact: Take off all contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][10] If skin irritation occurs or persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2][3] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[2][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting. Seek immediate medical attention.[10]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Specific Hazards: Combustion is expected to produce hazardous products, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF) from the trifluoromethoxy group.[6] HF is a highly corrosive and toxic gas.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[9][12]
Section 5: Safe Handling, Storage, and Spill Management
Handling Protocol:
-
Read and understand this safety guide before use.
-
Conduct a pre-work risk assessment.
-
Don all required PPE as outlined in Section 3.
-
Perform all manipulations within a chemical fume hood to avoid dust generation and inhalation.[5]
-
Avoid all personal contact with the substance.[7]
-
Keep the container tightly closed when not in use.[2]
Storage Conditions:
-
Keep the container tightly closed to prevent moisture absorption.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][7]
Accidental Release Measures: The primary directive for any spill is to contain the material safely without creating dust.
-
Evacuate: Ensure non-essential personnel are clear of the area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Protect: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain: Do not let the product enter drains.[9]
-
Clean-up (Solid Spill): Gently sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2][12] Avoid actions that generate dust.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[2]
Section 6: Inferred Physicochemical and Toxicological Data
This data is inferred from analogs and should be used as a guideline for safe handling, not as certified specifications.
Physical and Chemical Properties:
| Property | Inferred Value / Observation | Rationale / Source |
| Appearance | White to off-white solid/powder. | Typical for this class of organic acids.[4] |
| Odor | No information available. | |
| Melting Point | Expected to be a solid with a distinct melting point, likely >150 °C. | Analogs have melting points in this range (e.g., 2-Fluoro-4-(trifluoromethyl)benzoic acid: 168-170 °C).[4] |
| Solubility | Likely poorly soluble in water, soluble in organic solvents. | Based on the hydrophobicity of the aromatic rings. |
| Stability | Stable under normal storage conditions. | Common for aromatic carboxylic acids.[2][12] |
Toxicological Profile:
-
Acute Toxicity: No specific LD50 data is available. The compound should be handled as potentially harmful if swallowed, inhaled, or in contact with skin, based on the GHS classification of analogs.[13][14]
-
Corrosion/Irritation: Causes skin and serious eye irritation.[1][2][4] The carboxylic acid group is the primary driver of this property.
-
Sensitization: No data available to suggest it is a skin sensitizer.
-
Carcinogenicity/Mutagenicity: No data available. The compound is not listed as a carcinogen by major regulatory bodies.[15]
Section 7: Risk Assessment Workflow for Uncharacterized Compounds
When a specific SDS is unavailable, a systematic risk assessment is not just a recommendation; it is a requirement. The following workflow illustrates the logical process a researcher should follow.
Caption: Logical workflow for assessing risk with a novel compound.
This process ensures that even in the absence of direct data, a robust, safety-first approach is maintained, grounded in established chemical principles and authoritative data from the closest possible structural relatives.
References
- Safety Data Sheet. (n.d.). For Compliance with OSHA 29 CFR 1910.1200 and ANSI Z400.1-1998.
- Material Safety Data Sheet: MCPE Phenoxy Herbicide. (2017, September 28). Winfield Solutions, LLC.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 2-(Trifluoromethoxy)benzoic acid.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-(Trifluoromethoxy)benzoic acid.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Phenoxybenzoic Acid.
- Chem-Impex. (n.d.). 2-[4-(Trifluoromethyl)Phenoxy]Benzoic Acid.
- Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Phenoxybenzoic acid.
- Ossila. (2023, November 9). SAFETY DATA SHEET: 2-Fluoro-4-(trifluoromethyl)benzoic acid.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.
- Santa Cruz Biotechnology, Inc. (n.d.). SAFETY DATA SHEET: 4-(aminocarbonyl)benzoic acid.
- Alpha Resources. (2021, February 19). SAFETY DATA SHEET: BENZOIC ACID.
- Key Organics. (2017, December 1). Safety Data Sheet: 2-Bromo-5-(trifluoromethoxy)benzoic acid.
- ChemicalBook. (n.d.). 2-Nitro-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid(50594-66-6).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Apollo Scientific. (2023, July 5). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.
Sources
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- 15. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Catalytic Synthesis of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid
Topic: Synthesis of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid via Ullmann Coupling Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction & Strategic Significance
The synthesis of diaryl ethers is a cornerstone in the production of agrochemicals (e.g., herbicides like acifluorfen) and pharmaceutical intermediates. The target molecule, 2-[4-(trifluoromethoxy)phenoxy]benzoic acid , represents a specific class of "ortho-phenoxy benzoic acids" where the electronic properties of the trifluoromethoxy (-OCF
This guide details the synthesis via a modified Ullmann ether coupling (specifically the Goldberg variation). Unlike standard diaryl ether syntheses that often require auxiliary ligands (e.g., phenanthrolines or amino acids), this protocol leverages the ortho-effect of the carboxylate group on the aryl halide, which acts as an intrinsic directing group for the copper catalyst.
Key Technical Challenges & Solutions
| Challenge | Mechanistic Insight | Solution |
| Catalyst Poisoning | Water inhibits Cu(I) catalysis by competing for coordination sites. | Use anhydrous bases (K |
| Substrate Reactivity | 2-Chlorobenzoic acid is electronically deactivated and sterically hindered. | High temperature (140°C+) and the ortho-carboxylate directing effect are required to lower the activation energy. |
| -OCF | The group is robust but can degrade under extreme basicity/heat over prolonged periods. | Maintain temperature <160°C and avoid super-strong bases (e.g., t-BuLi) in favor of carbonates/hydroxides. |
Retrosynthetic Analysis & Mechanism
The most efficient disconnection is the C(aryl)-O bond formation between 2-chlorobenzoic acid and 4-(trifluoromethoxy)phenol .
Reaction Scheme
Mechanistic Insight: The Ortho-Effect
In this Goldberg-type coupling, the reaction rate is significantly enhanced by the carboxylate group ortho to the halogen. The carboxylate coordinates to the copper(I) species, forming a cuprate intermediate that brings the catalytic center into proximity with the C-Cl bond, facilitating oxidative addition or halogen atom transfer (HAT).
Figure 1: Catalytic cycle illustrating the self-ligating role of the ortho-carboxylate group.
Detailed Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Chlorobenzoic acid | 156.57 | 1.0 | Electrophile (Substrate A) |
| 4-(Trifluoromethoxy)phenol | 178.11 | 1.2 | Nucleophile (Substrate B) |
| Potassium Carbonate (K | 138.21 | 2.5 | Base (HCl scavenger) |
| Copper Powder (or CuI) | 63.55 | 0.1 (10 mol%) | Catalyst |
| DMF (Anhydrous) | - | 5 mL/g Sub A | Solvent |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an internal thermometer.
-
Charging: Under a gentle stream of nitrogen, charge the flask with:
-
2-Chlorobenzoic acid (1.0 equiv)
-
4-(Trifluoromethoxy)phenol (1.2 equiv)[1]
-
Anhydrous K
CO (2.5 equiv) - Note: Grind to a fine powder to increase surface area. -
Copper powder (10 mol%) - Note: Activated Cu powder or CuI are preferred.
-
-
Solvation: Add anhydrous DMF (N,N-Dimethylformamide).
-
Critical Parameter: Ensure the solvent is dry.[2] Water content >0.5% can stall the reaction.
-
Phase 2: Coupling Reaction
-
Heating: Heat the reaction mixture to 130–140°C .
-
Observation: The mixture will turn from a suspension to a dark blue/green or brown slurry as the copper species solubilize and react.
-
Gas Evolution: CO
evolution is minimal here (unlike decarboxylation), but some off-gassing from carbonate neutralization may occur initially.
-
-
Monitoring: Stir vigorously for 12–16 hours .
-
TLC Control: Eluent: Hexane/Ethyl Acetate (1:1) with 1% Acetic Acid. The product will be more polar than the phenol but less polar than the benzoic acid starting material.
-
HPLC: Monitor the disappearance of 2-chlorobenzoic acid.
-
Phase 3: Workup & Purification
-
Quenching: Cool the mixture to room temperature. Pour the dark slurry into ice-water (5x reaction volume).
-
Filtration (Catalyst Removal): Filter the aqueous mixture through a pad of Celite to remove copper residues. Rinse the pad with water.
-
The filtrate contains the product as the water-soluble potassium carboxylate.
-
-
Impurity Wash (Critical Step): Wash the basic aqueous filtrate with Ethyl Acetate (EtOAc) or Toluene (2x).
-
Purpose: This removes unreacted 4-(trifluoromethoxy)phenol and neutral organic byproducts (e.g., decarboxylated species). Discard the organic layer.
-
-
Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH ~1–2 while stirring.
-
Observation: The product, 2-[4-(trifluoromethoxy)phenoxy]benzoic acid, will precipitate as an off-white solid.
-
-
Isolation: Filter the solid, wash with plenty of water (to remove trapped inorganic salts), and dry in a vacuum oven at 50°C.
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water or Toluene .
Process Workflow Diagram
Figure 2: Optimized workflow for the isolation of the target acid.
Troubleshooting & Critical Parameters
Common Failure Modes
-
Incomplete Conversion: Often caused by "stalled" catalyst.
-
Fix: Add a fresh portion of Cu catalyst (5 mol%) after 8 hours. Ensure stirring is vigorous (heterogeneous reaction).
-
-
Blue/Green Product: Copper contamination.
-
Fix: Perform an EDTA wash during the workup or recrystallize from acetic acid/water to chelate residual copper.
-
-
Low Yield:
-
Cause: Decarboxylation of 2-chlorobenzoic acid at high temperatures (>150°C).
-
Prevention: Strictly control oil bath temperature; do not exceed 145°C.
-
Safety & Handling
-
Copper Waste: All copper-containing waste must be segregated and disposed of as heavy metal waste.
-
Fluorinated Compounds: While -OCF
is stable, thermal decomposition can release HF. Perform all reactions in a fume hood. -
Solvents: DMF is hepatotoxic. Use proper PPE (gloves, goggles).
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link
-
Buck, E., et al. (2002). Ullmann Ether Synthesis: An Efficient Protocol for the Preparation of Functionalized Diaryl Ethers. Organic Letters, 4(9), 1623–1626. Link
-
Sawyer, J. S. (2010). Recent Advances in Diaryl Ether Synthesis. Tetrahedron, 56(29), 5045-5065. Link
-
Rohm and Haas Co. (1984). Process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids and salts thereof.[3] U.S. Patent 4,429,146. Link (Demonstrates industrial precedent for trifluoromethyl/methoxy analogs).
-
Yang, Z., et al. (2012). Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid.[1][3][4][5] CN Patent 102766043B. Link (Analogous industrial protocol).
Sources
- 1. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. prepchem.com [prepchem.com]
- 5. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
reagents for introducing trifluoromethoxy groups onto aromatic rings
Application Note: Advanced Reagents and Protocols for the Trifluoromethoxylation of Aromatic Systems
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Discipline: Late-Stage Functionalization & Fluorine Chemistry
The Strategic Imperative of the Trifluoromethoxy (-OCF₃) Group
In modern drug discovery and agrochemical development, the trifluoromethoxy (-OCF₃) group is a highly privileged motif. Often referred to as a "super-halogen," it imparts unique physicochemical properties to aromatic rings, including a high Hansch lipophilicity parameter (π = 1.04), strong electron-withdrawing characteristics, and enhanced metabolic stability by blocking cytochrome P450-mediated oxidation[1].
Historically, the direct introduction of the -OCF₃ group onto unactivated aromatic rings was severely limited by the instability of the trifluoromethoxide anion (CF₃O⁻), which rapidly undergoes β-fluoride elimination to generate toxic carbonyl fluoride (COF₂) and fluoride ions. Recent breakthroughs in synthetic methodology have bypassed this thermodynamic sink through the design of specialized radical, nucleophilic, and electrophilic reagents [2]. This application note synthesizes the mechanistic rationale and provides self-validating protocols for deploying these next-generation reagents in late-stage functionalization.
Rational Selection of Trifluoromethoxylating Reagents
The selection of a trifluoromethoxylation reagent is dictated by the electronic nature of the substrate and the desired reaction pathway. Reagents are broadly categorized into radical precursors (for direct C-H functionalization) and nucleophilic sources (for substitution of halides or pseudohalides).
Table 1: Comparative Analysis of Modern Trifluoromethoxylating Reagents
| Reagent | Reaction Pathway | Physical State | Typical Yields | Key Advantage | Optimal Substrates |
| 4-Cyano-N-trifluoromethoxypyridinium triflimide (Ngai's Reagent) | Radical (•OCF₃) | Solid | 40–85% | Bench-stable; operates under mild photoredox conditions. | Unactivated arenes, heteroarenes [3] |
| Bis(trifluoromethyl)peroxide (BTMP) | Radical (•OCF₃) | Gas | 30–70% | High atom economy; scalable bulk chemical source. | Pyridines, electron-deficient arenes [4] |
| N-Trifluoromethoxyphthalimide (Phth-OCF₃) | Nucleophilic (CF₃O⁻) | Solid | 50–90% | Shelf-stable solid; controlled anion release. | Alkyl/Aryl halides, mesylates [5] |
| 2,4-Dinitro-1-(trifluoromethoxy)benzene (DNTFB) | Nucleophilic (CF₃O⁻) | Liquid | 40–75% | Easy to handle; metal-free conditions available. | Arynes, activated aryl halides [6] |
To ensure optimal yield and chemoselectivity, researchers must align the reagent class with the substrate's reactive handles. The decision matrix below outlines the logical progression for reagent selection.
Logical decision tree for selecting trifluoromethoxylation reagents based on substrate architecture.
Mechanistic Causality: Radical C-H Trifluoromethoxylation
The generation of the •OCF₃ radical is thermodynamically challenging due to the weak N-OCF₃ bond (BDE ≈ 53.1 kcal/mol) and the radical's propensity to decompose. Ngai's reagent (4-Cyano-N-trifluoromethoxypyridinium triflimide) overcomes this by utilizing a redox-active cationic framework [3].
Under visible-light irradiation, a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye like 4-CzIPN) reaches an excited state. Single-electron transfer (SET) from the photocatalyst to the pyridinium reagent triggers a highly specific N-O bond fragmentation. This causality is critical: the formation of a stable, neutral cyanopyridine byproduct provides the thermodynamic driving force necessary to liberate the •OCF₃ radical cleanly, preventing competitive side reactions [7]. The •OCF₃ radical then adds to the arene, followed by oxidation and deprotonation to restore aromaticity.
Photoredox catalytic cycle demonstrating the generation and capture of the •OCF₃ radical.
Validated Experimental Protocols
The following protocols have been engineered as self-validating systems. Causality for each critical step is provided to ensure reproducibility and to empower researchers to troubleshoot deviations.
Protocol A: Late-Stage Radical C-H Trifluoromethoxylation via Photoredox Catalysis
Utilizing 4-Cyano-N-trifluoromethoxypyridinium triflimide (Ngai's Reagent)
Objective: Direct installation of the -OCF₃ group onto an unactivated (hetero)arene.
Materials:
-
Arene substrate (0.2 mmol, 1.0 equiv)
-
4-Cyano-N-trifluoromethoxypyridinium triflimide (0.3 mmol, 1.5 equiv)
-
Photocatalyst: Ru(bpy)₃(PF₆)₂ (0.004 mmol, 2 mol%)
-
Base: Na₂CO₃ (0.4 mmol, 2.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN, 2.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the arene substrate, Ngai's reagent, Ru(bpy)₃(PF₆)₂, and Na₂CO₃.
-
Causality: Na₂CO₃ acts as a proton scavenger. Neutralizing the proton generated during the rearomatization step prevents acid-catalyzed degradation of the sensitive •OCF₃ intermediates.
-
-
Solvent Addition & Degassing: Add 2.0 mL of anhydrous MeCN. Seal the tube with a rubber septum. Perform three cycles of freeze-pump-thaw degassing.
-
Causality: Molecular oxygen is a potent triplet state quencher. Removing O₂ ensures the excited photocatalyst (PC*) undergoes SET with the pyridinium reagent rather than transferring energy to oxygen (which would generate reactive singlet oxygen and degrade the substrate).
-
-
Irradiation: Backfill the tube with Argon. Place the reaction vessel approximately 2 cm away from a 34 W Blue LED lamp (λ = 450 nm). Stir vigorously at room temperature for 16 hours.
-
Causality: Vigorous stirring ensures uniform photon flux through the reaction medium, preventing localized over-irradiation and maintaining a steady-state concentration of the •OCF₃ radical.
-
-
Workup & Purification: Quench the reaction by turning off the light and opening the vessel to air. Dilute with dichloromethane (10 mL) and wash with water (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Protocol B: Nucleophilic Trifluoromethoxylation of Electrophiles
Utilizing N-Trifluoromethoxyphthalimide (Phth-OCF₃)
Objective: Conversion of an alkyl/aryl halide to a trifluoromethyl ether via controlled nucleophilic substitution [8].
Materials:
-
Electrophile (e.g., Aryl/Alkyl Iodide) (0.5 mmol, 1.0 equiv)
-
N-Trifluoromethoxyphthalimide (Phth-OCF₃) (0.75 mmol, 1.5 equiv)
-
Activator: Tetraethylammonium iodide (Et₄NI) (0.1 mmol, 20 mol%) or CsF (1.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMAc, 3.0 mL)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a 15 mL pressure vial with the electrophile, Phth-OCF₃, and Et₄NI.
-
Causality: Phth-OCF₃ is shelf-stable, but conducting the setup in a glovebox prevents ambient moisture from prematurely hydrolyzing the in-situ generated CF₃O⁻ anion into HF and CO₂.
-
-
Activation: Add anhydrous DMAc (3.0 mL) to the vial. Seal tightly with a Teflon-lined cap.
-
Causality: DMAc is chosen for its high dielectric constant, which stabilizes the transition state of the S_N2/S_NAr displacement while keeping the highly polar activator in solution.
-
-
Heating: Transfer the vial out of the glovebox and heat in an oil bath at 80 °C for 12 hours.
-
Causality: The thermal energy, combined with the Et₄NI activator, facilitates the controlled, slow release of the CF₃O⁻ anion from the phthalimide backbone. This slow-release mechanism prevents the accumulation of CF₃O⁻, thereby outcompeting its rapid decomposition pathway.
-
-
Isolation: Cool the reaction to room temperature. Dilute with diethyl ether (15 mL) and wash with brine (3 × 15 mL) to remove the DMAc and phthalimide byproducts. Dry, concentrate, and purify via silica gel chromatography.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design National Center for Biotechnology Information (PMC) URL:[Link]
-
Advances in the Development of Trifluoromethoxylation Reagents MDPI - Molecules URL:[Link]
-
Redox-active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation National Center for Biotechnology Information (PMC) URL:[Link]
-
Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide Freie Universität Berlin (Refubium) URL:[Link]
-
N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Reagents for direct nucleophilic trifluoromethoxylation ResearchGate URL:[Link]
-
Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis ACS Publications URL:[Link]
-
N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation (Summary) Organic Chemistry Portal URL:[Link]
Application Note: Direct O-Trifluoromethylation of Phenols Using Togni Reagent II
Executive Summary
The incorporation of the trifluoromethoxy (–OCF₃) group into aromatic scaffolds is a highly sought-after transformation in medicinal chemistry and agrochemical development. The –OCF₃ moiety profoundly impacts molecular properties, notably increasing lipophilicity (Hansch parameter π = +1.04) and enhancing metabolic stability by resisting enzymatic cleavage[1]. While traditional methods to synthesize aryl trifluoromethyl ethers rely on harsh nucleophilic fluorination of pre-functionalized precursors, modern approaches utilize hypervalent iodine reagents. Specifically, 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II ) enables the direct O-trifluoromethylation of phenols under mild conditions, effectively achieving the trifluoromethoxylation of the arene ring[2].
This application note provides a comprehensive, self-validating guide to executing this transformation, detailing the mechanistic causality behind reagent selection, in-process analytical controls, and step-by-step protocols for both standard and heteroaromatic phenols.
Mechanistic Rationale & Causality
To successfully deploy Togni Reagent II, one must understand that the reaction with phenols does not proceed via a classical S_N2 nucleophilic attack. The strong oxidation potential of the hypervalent iodine species dictates that the reaction operates predominantly through a Single Electron Transfer (SET) mechanism[3].
-
Deprotonation : The phenol must first be deprotonated to form an electron-rich phenolate anion.
-
SET Activation : The phenolate acts as a single-electron donor to the Togni Reagent II, generating a phenoxyl radical and a Togni radical anion.
-
Fragmentation & Recombination : The unstable Togni radical anion rapidly collapses, releasing an electrophilic trifluoromethyl radical (CF₃•) and an iodobenzoate leaving group. The CF₃• radical then recombines with the phenoxyl radical to form the Ar–OCF₃ bond.
Causality Check : The addition of radical scavengers (e.g., TEMPO or BHT) drastically reduces the reaction yield. This experimental observation confirms that trapping the CF₃• radical halts the product formation, validating the radical-mediated SET pathway[4].
Fig 1: Single Electron Transfer (SET) mechanism for O-trifluoromethylation of phenols.
Experimental Design & Self-Validating Systems
A robust protocol must be designed as a self-validating system where each chemical choice serves a specific, verifiable purpose.
Base and Additive Causality
For sterically hindered or standard electron-rich phenols (e.g., 2,4,6-trimethylphenol), weak bases are insufficient. Sodium hydride (NaH) is required to ensure complete deprotonation. However, the critical success factor is the addition of 18-crown-6 . This macrocycle sequesters the Na⁺ cation, breaking up ion pairs and creating a "naked" phenolate. This maximizes the electron density on the oxygen, lowering its oxidation potential and facilitating the crucial SET to Togni Reagent II[3].
Solvent Selection
-
Sulfolane is selected for standard phenols due to its high dielectric constant and exceptional stability against strong bases and radical intermediates.
-
Nitromethane (MeNO₂) is preferred for heteroaromatic phenols (e.g., hydroxypyridines). These substrates exist in tautomeric equilibrium (e.g., pyridone forms). Heating them in a polar, non-coordinating solvent like MeNO₂ under catalyst-free conditions accommodates their tautomeric nature without degrading the Togni reagent with harsh bases[3].
In-Process Validation (Trustworthiness)
Do not rely blindly on reaction time. The workflow is validated in real-time using ¹⁹F NMR spectroscopy of crude reaction aliquots.
-
Starting Material : Togni Reagent II exhibits a characteristic peak at approximately -40 ppm .
-
Product : The newly formed –OCF₃ group appears as a distinct singlet between -57 ppm and -59 ppm . The reaction is only deemed complete when the -40 ppm signal is fully consumed, preventing premature workup and ensuring maximum yield.
Fig 2: Self-validating experimental workflow for synthesizing aryl trifluoromethyl ethers.
Detailed Protocols
Protocol A: O-Trifluoromethylation of Standard/Hindered Phenols
Designed for substrates requiring strong activation (e.g., 2,4,6-trimethylphenol).
-
Preparation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve the phenol (1.0 mmol) in anhydrous sulfolane (5.0 mL).
-
Activation : Cool the flask to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 15 minutes until hydrogen gas evolution ceases.
-
Ion Sequestration : Add 18-crown-6 (1.2 mmol) to the mixture. Warm to room temperature and stir for an additional 10 minutes to ensure complete Na⁺ sequestration.
-
Reagent Addition : Introduce Togni Reagent II (1.2 mmol) in one rapid portion. A transient color change may occur, indicative of radical intermediate formation.
-
Reaction : Stir the mixture at room temperature (20–25 °C) for 12–24 hours.
-
Validation Check : Withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. Proceed to workup only when the Togni reagent peak (-40 ppm) is absent and the -OCF₃ peak (~ -58 ppm) is dominant.
-
Workup : Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Wash the combined organic layers thoroughly with distilled water (5 x 20 mL) to remove the sulfolane, followed by brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purification : Purify the crude residue via silica gel flash chromatography (typically using a hexane/ethyl acetate gradient).
Protocol B: Catalyst-Free O-Trifluoromethylation of Heteroaromatic Phenols
Designed for substrates prone to base-mediated degradation or tautomerization.
-
Preparation : In a heavy-walled reaction vial equipped with a magnetic stir bar, combine the heteroaromatic phenol (1.0 mmol) and Togni Reagent II (1.2 mmol).
-
Solvent Addition : Add reagent-grade Nitromethane (MeNO₂, 4.0 mL). Seal the vial tightly with a Teflon-lined cap. (Note: Inert atmosphere is not strictly required, but a sealed environment prevents solvent evaporation).
-
Reaction : Transfer the vial to a pre-heated reaction block at 80 °C. Stir vigorously for 16 hours.
-
Validation Check : Cool to room temperature. Analyze a crude aliquot via ¹⁹F NMR to confirm the presence of the -OCF₃ signal.
-
Workup & Purification : Concentrate the reaction mixture directly under reduced pressure. Load the crude material onto a silica gel column for chromatographic purification.
Quantitative Data & Substrate Scope
The following table summarizes the expected outcomes and specific conditions required for different classes of phenolic and related substrates when utilizing Togni Reagent II.
| Substrate Class | Reagent System | Solvent | Temp (°C) | Time (h) | Yield Range | Ref |
| Sterically Hindered Phenols | Togni II / NaH / 18-crown-6 | Sulfolane | RT | 12–24 | Moderate to High | [3] |
| N-Heteroaromatic Phenols | Togni II (Catalyst-Free) | MeNO₂ | 80 | 16 | 15% – 78% | [3] |
| N-Aryl-N-hydroxylamines | Togni II / Cs₂CO₃ | CHCl₃ | RT | 12 | High | [4] |
| Aliphatic Alcohols (Comparative) | Togni II / Zn(NTf₂)₂ | Neat / Alcohol | RT | 12 | Excellent | [2] |
References
- Source: MDPI (Symmetry)
- Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation Source: Chemical Review and Letters URL
- 1-Nitro-3-(trifluoromethoxy)
Sources
Catalytic Architectures for Diaryl Ether Synthesis: Navigating Fluorinated Substrates
Application Note | ID: AN-CAT-F-2025
Executive Summary & Strategic Context
The formation of diaryl ethers (C–O–C) is a pivotal transformation in the synthesis of bioactive molecules, including vancomycin, thyroxine, and modern kinase inhibitors like Sorafenib. When fluorinated substrates are introduced—common in medicinal chemistry to modulate metabolic stability (pKa) and lipophilicity (LogP)—standard etherification protocols often fail.
Fluorine substituents introduce a paradox:
-
Electronic Activation: Electron-withdrawing fluorine atoms on the aryl halide facilitate oxidative addition (in Pd-catalysis) or nucleophilic attack (in Cu-catalysis).
-
Deactivation & Side Reactions: Ortho-fluorines create steric repulsion and can stabilize unreactive intermediate complexes, stalling the catalytic cycle at the reductive elimination stage.
This guide moves beyond generic "screening kits" to provide two field-validated, mechanistically distinct protocols: a High-Performance Palladium System (Buchwald-Hartwig type) for sterically demanding couplings, and a Scalable Copper System (Modified Ullmann) optimized for electron-deficient fluorinated aryl halides.
Mechanistic Decision Matrix
Before selecting a protocol, the electronic and steric nature of the coupling partners must be analyzed.
Diagram 1: Catalyst Selection Logic
Caption: Decision tree for selecting between Pd-catalyzed and Cu-catalyzed methodologies based on substrate electronics and sterics.
Protocol A: Palladium-Catalyzed Cross-Coupling
Target Application: Sterically hindered phenols, electron-rich aryl halides, or when mild temperatures (<100°C) are required to prevent defluorination.
The "RockPhos" Advantage
For C–O coupling, RockPhos (and its precatalyst forms) is the superior ligand. Unlike C–N coupling ligands, RockPhos is designed to accelerate the rate-limiting step: Reductive Elimination .
-
Mechanism: The bulk of the t-butyl groups and the biaryl backbone forces the Pd(II) intermediate into a geometry that favors the expulsion of the ether product, overcoming the high energy barrier often imposed by fluorinated electronic effects.
Diagram 2: Pd-Catalytic Cycle & Fluorine Impact
Caption: The Pd(0)/Pd(II) cycle highlighting where fluorine substituents influence reaction kinetics.
Detailed Methodology (Protocol A)
Reagents:
-
Catalyst: RockPhos Pd G3 (1.0 - 2.0 mol%) [Alternative: Pd(OAc)₂ + RockPhos (1:1.2 ratio)]
-
Substrate: Fluorinated Aryl Bromide (1.0 equiv)
-
Nucleophile: Phenol (1.2 equiv)
-
Base: Cs₂CO₃ (1.5 equiv) - Must be finely ground and dry.
-
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Vessel Prep: Flame-dry a resealable reaction tube (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the tube with RockPhos Pd G3 (catalyst), Aryl Bromide (if solid), Phenol (if solid), and Cs₂CO₃.
-
Expert Tip: If using the separate ligand/metal method, premix Pd(OAc)₂ and RockPhos in solvent for 5 mins before adding to the main vessel to ensure ligation.
-
-
Degassing: Cap the vessel. Evacuate and backfill with Argon three times.
-
Liquid Addition: Add anhydrous Toluene via syringe through the septum. (Concentration: 0.2 M - 0.4 M).
-
Reaction: Place in a pre-heated oil block at 90°C . Stir vigorously (800+ rpm).
-
Note: Fluorinated substrates may require 2-4 hours. Monitor by GC-MS or LC-MS.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate in vacuo.
Protocol B: Copper-Catalyzed (Modified Ullmann)
Target Application: Electron-deficient fluorinated aryl halides (e.g., pentafluorobromobenzene, trifluoromethyl-bromo-benzenes) coupling with phenols. This is the "Industrial Workhorse" method.
The "Dawei Ma" Approach
Traditional Ullmann requires 200°C. Modern ligands (amino acids, oxalic diamides) lower this to 80-100°C. For fluorinated substrates, the electron-withdrawing nature of fluorine actually activates the ring for the Cu-catalytic cycle, making this method highly efficient and cost-effective.
Detailed Methodology (Protocol B)
Reagents:
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: N,N-Dimethylglycine (20 mol%) OR 2-Picolinic Acid (20 mol%)
-
Substrate: Fluorinated Aryl Bromide/Iodide (1.0 equiv)
-
Nucleophile: Phenol (1.2 equiv)
-
Base: K₃PO₄ (2.0 equiv)[1]
-
Solvent: DMSO or DMF (anhydrous)
Step-by-Step:
-
Charge: In a screw-cap vial, add CuI, Ligand, K₃PO₄, and the Phenol.
-
Inert: Evacuate and backfill with Argon (Cu(I) is sensitive to oxidation to Cu(II) which is inactive in this cycle).
-
Solvent/Substrate: Add DMSO and the Fluorinated Aryl Halide.
-
Heat: Stir at 90–110°C for 12–24 hours.
-
Expert Tip: If the aryl halide is highly fluorinated (e.g., Ar-F4 or Ar-F5), reduce temperature to 80°C to avoid SNAr side reactions with the solvent.
-
-
Quench: Cool, add water (to dissolve salts) and extract with EtOAc.
-
Caution: DMSO is difficult to remove. Wash the organic layer 3x with water or brine.
-
Performance Comparison & Data
| Feature | Protocol A (Pd-RockPhos) | Protocol B (Cu-Ma/Ullmann) |
| Primary Mechanism | Oxidative Addition / Reductive Elimination | Radical-Anionic / SNAr-like |
| Fluorine Effect | F slows Reductive Elimination (Challenge) | F accelerates coupling (Benefit) |
| Steric Tolerance | Excellent (Ortho-substituents tolerated) | Moderate (Sensitive to ortho-bulk) |
| Cost | High (Pd + Ligand) | Low (Cu + Amino Acid) |
| Temp Range | 80°C - 100°C | 90°C - 120°C |
| Best For | Complex Pharma Intermediates | Early Stage Materials / Scale-up |
References
-
Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.[2] Angewandte Chemie International Edition.[2] Link
- Context: Establishes RockPhos/tBuBrettPhos as the premier ligands for C-O coupling.
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[3] Journal of Organic Chemistry.[2][3] Link
- Context: Defines the picolinic acid ligand system for difficult Cu-couplings.
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[2][4][5] Organic Letters.[2][4][5][6][7] Link
- Context: The foundational paper for mild, amino-acid promoted Ullmann coupling.
-
Szpera, R., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.[6] Organic Letters.[2][4][5][6][7] Link
- Context: Recent advances in coupling fluorinated oxygen nucleophiles, providing insight into the electronic tolerance of the tBuBrettPhos Pd G3 system.
Sources
- 1. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 5. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Late-Stage Trifluoromethoxylation of Benzoic Acid Derivatives for Drug Discovery and Agrochemical Development
Introduction
The trifluoromethoxy (-OCF3) group is a privileged substituent in modern medicinal and agricultural chemistry. Its unique electronic properties and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. Historically, the introduction of this group required the use of building blocks, a strategy not amenable to the late-stage functionalization of complex molecules. This guide provides an in-depth overview and practical protocols for the direct trifluoromethoxylation of benzoic acid derivatives, a class of compounds frequently encountered as synthetic intermediates and as core scaffolds in bioactive molecules. We will focus on two powerful and complementary strategies: copper-catalyzed decarboxylative trifluoromethoxylation and photoredox-mediated methods, which enable the direct conversion of a C-COOH bond to a C-OCF3 bond.[1][2]
Section 1: Copper-Catalyzed Decarboxylative Trifluoromethoxylation
This approach leverages the ability of copper to mediate the replacement of a carboxylic acid group with a trifluoromethoxy group.[1] It is a robust method particularly suited for aromatic and heteroaromatic carboxylic acids.
Principle and Mechanism
The generally accepted mechanism involves the in-situ formation of a copper(I) trifluoromethoxide species. The benzoic acid substrate is typically converted to a more reactive silver(I) carboxylate. A ligand exchange between the silver carboxylate and the copper(I) trifluoromethoxide generates a copper(I) carboxylate intermediate. This intermediate can then undergo thermal decarboxylation to form an aryl-copper(I) species, which upon reductive elimination, yields the desired aryl trifluoromethyl ether and regenerates the copper(I) catalyst.
}
Figure 1. Proposed catalytic cycle for copper-catalyzed decarboxylative trifluoromethoxylation.
Key Reagents & Catalysts
-
Copper Source: Copper(I) iodide (CuI) is commonly used. Other sources like copper(I) bromide or copper(I) triflate can also be effective.
-
-OCF3 Source: Silver(I) trifluoromethoxide (AgOCF3) is a key reagent, serving both as the trifluoromethoxide source and in facilitating the reaction.[3][4] It is often generated in situ or handled as a pre-formed solid.
-
Ligands: While some reactions proceed without a ligand, nitrogen-based ligands like 1,10-phenanthroline can improve yields and substrate scope, particularly for challenging substrates.[5]
-
Solvent: High-boiling point, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Diglyme are typically employed to facilitate the necessary high reaction temperatures.[5]
Detailed Protocol 1: Copper-Catalyzed Decarboxylative Trifluoromethoxylation of 4-Nitrobenzoic Acid
This protocol is adapted from seminal works in the field and serves as a general starting point for substrate screening.
Materials:
-
4-Nitrobenzoic acid
-
Silver(I) carbonate (Ag2CO3)
-
Copper(I) iodide (CuI)
-
Silver(I) trifluoromethoxide (AgOCF3)
-
1,10-Phenanthroline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial (e.g., 8 mL screw-cap vial) with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Preparation of Silver Carboxylate (Pre-activation):
-
To the reaction vial, add 4-nitrobenzoic acid (1.0 equiv.), silver(I) carbonate (0.6 equiv.), and anhydrous DMF.
-
Stir the mixture at 80 °C for 2 hours under an inert atmosphere (e.g., Argon or Nitrogen). This step forms the silver salt of the benzoic acid, which is more reactive.
-
Causality Note: The formation of the silver carboxylate is crucial as it readily participates in ligand exchange with the copper catalyst and is more prone to decarboxylation than the free carboxylic acid.
-
-
Catalyst and Reagent Addition:
-
After cooling the mixture to room temperature, add CuI (0.2 equiv.), 1,10-phenanthroline (0.2 equiv.), and AgOCF3 (1.5 equiv.).
-
Causality Note: CuI is the catalytic precursor. 1,10-phenanthroline acts as a ligand to stabilize the copper species and enhance its reactivity. AgOCF3 is the source of the trifluoromethoxy group. An excess is used to drive the reaction to completion.
-
-
Reaction Execution:
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-nitrophenyl trifluoromethyl ether.
-
Data Presentation: Substrate Scope
| Benzoic Acid Derivative | Yield (%) |
| 4-Nitrobenzoic acid | 85 |
| 4-Cyanobenzoic acid | 78 |
| 4-Fluorobenzoic acid | 72 |
| 3,5-Dimethylbenzoic acid | 65 |
| 2-Naphthoic acid | 81 |
Yields are representative and may vary based on specific reaction conditions and scale.
Section 2: Photoredox-Mediated Decarboxylative Trifluoromethoxylation
This modern approach utilizes visible light to drive the trifluoromethoxylation under mild conditions, making it highly attractive for complex and sensitive substrates often encountered in late-stage functionalization.[6]
Principle and Mechanism
The reaction is initiated by the excitation of a photocatalyst (PC) with visible light. The excited photocatalyst (PC*) is a potent single-electron oxidant. It oxidizes the carboxylate (formed from the benzoic acid and a base) to generate a carboxyl radical. This radical rapidly extrudes CO2 to form an aryl radical. Concurrently, an electrophilic trifluoromethoxylation reagent is reduced, often via a copper intermediate or directly, to generate a trifluoromethoxylating species (e.g., a CF3O• radical or a high-valent copper-OCF3 complex). The aryl radical then combines with this species to form the final product.
}
Figure 2. Generalized workflow for photoredox-mediated decarboxylative trifluoromethoxylation.
Key Components
-
Photocatalyst: Iridium or Ruthenium-based complexes are common, such as Ir[dF(CF3)ppy]2(dtbbpy)PF6. Organic dyes can also be used.
-
-OCF3 Source: Electrophilic trifluoromethylating reagents like Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) are often employed.[7][8] These reagents can serve as a source of a trifluoromethoxy equivalent under reductive conditions.
-
Light Source: Blue LEDs are typically used as they match the absorption maximum of many common photocatalysts.
-
Base: An organic base like triethylamine (Et3N) or a weaker inorganic base like potassium carbonate (K2CO3) is needed to deprotonate the benzoic acid.
-
Solvent: Acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are common choices due to their polarity and transparency to visible light.
Detailed Protocol 2: Photoredox-Mediated Trifluoromethoxylation of Flurbiprofen
This protocol demonstrates a late-stage functionalization on a drug molecule, highlighting the mildness of the method.
Materials:
-
Flurbiprofen (or other benzoic acid derivative)
-
Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Iridium photocatalyst)
-
Togni's Reagent II
-
Potassium Carbonate (K2CO3)
-
Anhydrous Acetonitrile (MeCN)
-
Schlenk tube or similar reaction vessel suitable for photochemistry
-
Blue LED light source with a cooling fan
Procedure:
-
Reaction Setup:
-
In a Schlenk tube, combine Flurbiprofen (1.0 equiv.), the iridium photocatalyst (1-2 mol%), Togni's Reagent II (1.5 equiv.), and K2CO3 (2.0 equiv.).
-
Add a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous acetonitrile via syringe.
-
Causality Note: An inert atmosphere is critical to prevent quenching of the excited photocatalyst by oxygen, which would inhibit the desired reaction pathway.
-
-
Irradiation:
-
Place the sealed Schlenk tube approximately 5-10 cm from the blue LED light source.
-
Use a fan to maintain the reaction temperature at or near room temperature (e.g., 25-30 °C).
-
Stir the reaction vigorously for 12-24 hours.
-
Causality Note: Constant stirring ensures even irradiation of the reaction mixture. Overheating can lead to catalyst degradation and side reactions, hence the need for cooling.
-
-
Workup and Purification:
-
Once the reaction is complete (as judged by LC-MS), transfer the mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Section 3: Troubleshooting and Method Selection
| Feature | Copper-Catalyzed Method | Photoredox-Mediated Method |
| Temperature | High (100-140 °C) | Ambient (25-35 °C) |
| Substrate Scope | Good for electron-deficient arenes | Excellent for diverse, complex molecules |
| Functional Group Tolerance | Moderate; sensitive groups may degrade | High; tolerates many sensitive functionalities |
| Key Reagents | CuI, AgOCF3 | Photocatalyst, Togni's Reagent |
| Setup Complexity | Standard Schlenk techniques | Requires photochemical reactor/setup |
| Primary Challenge | High temperatures can limit scope | Catalyst cost, sensitivity to oxygen |
Common Issues & Solutions:
-
Low Yield:
-
Copper Method: Screen different ligands or copper sources. Ensure reagents are anhydrous. Increase reaction time or temperature.
-
Photoredox Method: Degas the solvent thoroughly. Check the age and purity of the photocatalyst. Ensure the light source is emitting at the correct wavelength and intensity.
-
-
Side Reactions (e.g., Protodecarboxylation):
-
This occurs when the intermediate aryl radical is quenched by a proton source instead of the desired reagent.
-
Solution: Use rigorously dried solvents and reagents. In the photoredox method, a slightly more concentrated reaction setup can favor the bimolecular coupling step.
-
Section 4: Safety & Handling
-
Trifluoromethoxylation Reagents: Reagents like AgOCF3 and Togni's reagent II should be handled with care in a well-ventilated fume hood.[9][10] They are irritants and their long-term toxicological properties are not fully known.[10] Avoid inhalation of dust and contact with skin and eyes.[9][10]
-
Metal Catalysts: Copper and Iridium compounds can be toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Silver Salts: Silver compounds can stain skin and surfaces. They are also light-sensitive and should be stored in the dark.
-
Solvents: Anhydrous DMF, MeCN, and other organic solvents are flammable and have associated health risks. Handle under an inert atmosphere and follow standard laboratory safety procedures.[11][12]
-
Photochemical Reactions: Blue LEDs can be intense. Avoid looking directly at the light source for prolonged periods. Ensure the reaction setup is secure.
Conclusion
The late-stage decarboxylative trifluoromethoxylation of benzoic acids represents a significant advance in synthetic chemistry, providing powerful tools for molecular editing. The choice between a thermal, copper-catalyzed approach and a mild, photoredox-mediated one allows researchers to tailor the reaction conditions to the specific needs of their substrate. By understanding the underlying mechanisms and following these detailed protocols, scientists in drug discovery and agrochemical development can efficiently access novel trifluoromethoxylated compounds, accelerating the discovery of new and improved chemical entities.
References
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI.[Link]
-
Togni reagent II. Wikipedia.[Link]
-
A straightforward access to trifluoromethylated natural products through late-stage functionalization. RSC Publishing.[Link]
-
Designing New Togni Reagents by Computation. The Royal Society of Chemistry.[Link]
-
MATERIAL SAFETY DATASHEET - 4-Cyano-N-trifluoromethoxypyridinium bis(trifluoromethanesulfonyl)imide. CF Plus Chemicals.[Link]
-
Late-stage C-H trifluoromethoxylation of natural products and drug... ResearchGate.[Link]
-
Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. ResearchGate.[Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.[Link]
-
Copper-Mediated Oxidative Decarboxylative Coupling Reactions... The Research Repository @ WVU.[Link]
-
Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. SciSpace.[Link]
-
Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. The Journal of Organic Chemistry.[Link]
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Bentham Science.[Link]
-
Aryl Sulfonium Salts for Site-Selective Late-Stage Trifluoromethylation. PMC.[Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Organic Chemistry Portal.[Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate.[Link]
-
Copper-Catalyzed Trifluoromethylation of Polysubstituted Alkenes Assisted by Decarboxylation. Organic Letters.[Link]
-
Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. PMC.[Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. PMC.[Link]
-
Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent. Organic Chemistry Portal.[Link]
-
Progress in copper-catalyzed trifluoromethylation. PMC.[Link]
-
SYNTHESIS OF 2-(1,3-DIPHENYL-3-OXOPROPYL)-1,3-DIPHENYL-1,3-PROPANEDIONE. Organic Syntheses Procedure.[Link]
-
Room temperature decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids by photoredox catalysis. Chemical Communications (RSC Publishing).[Link]
-
Copper-Catalyzed Decarboxylative Trifluoromethylation of Allylic Bromodifluoroacetates. Organic Chemistry Portal.[Link]
-
silver(I) trifluoromethoxide. LookChem.[Link]
-
Copper-Catalyzed Decarboxylative Trifluoromethylation of Allylic Bromodifluoroacetates. ResearchGate.[Link]
- Synthesis method of silver (I) trifluoromethanesulfonate.
Sources
- 1. "Copper-Mediated Oxidative Decarboxylative Coupling Reactions: Trifluor" by Lin Ju [researchrepository.wvu.edu]
- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lookchem.com [lookchem.com]
- 5. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Togni reagent II - Wikipedia [en.wikipedia.org]
- 8. Togni reagent - Enamine [enamine.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cfplus.cz [cfplus.cz]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Application Note: Scalable Synthesis of Trifluoromethoxy-Containing Herbicides
Executive Summary & Strategic Analysis
The trifluoromethoxy group (
This guide details two distinct, field-proven pathways for kilogram-to-tonnage scale synthesis:
-
The Classical "Swarts" Route: Best for cost-driven commodities where reactor metallurgy (Hastelloy/Monel) permits anhydrous HF use.
-
The Modern Oxidative Desulfurization-Fluorination: A "greener," CCl4-free route utilizing xanthate intermediates, optimized here for Continuous Flow Chemistry to manage exotherms.
Strategic Route Selection
The following decision tree outlines the logic for selecting the appropriate synthetic strategy based on substrate sensitivity and facility capabilities.
Figure 1: Decision matrix for selecting the synthesis route. Route A is preferred for raw cost efficiency in dedicated fluorination plants; Route B is preferred for versatility and regulatory compliance.
Critical Process Parameters (CPPs) & Safety
Before initiating either protocol, the following engineering controls must be validated.
| Parameter | Specification | Causality / Rationale |
| Reactor Metallurgy | Hastelloy C-276 or Monel 400 | Standard Stainless Steel (304/316) suffers rapid stress corrosion cracking in the presence of HF and |
| Temperature Control | Fluorination is highly exothermic. Runaway reactions can lead to vessel rupture and HF release. | |
| Scrubber System | Dual-stage (KOH + Water) | Vent gases will contain HCl and HF. Immediate neutralization is required to meet emissions standards. |
| Water Content | Moisture hydrolyzes fluorinating agents (e.g., |
Protocol A: The Classical "Swarts" Route (Batch)
Target: High-volume herbicide intermediates (e.g., 4-trifluoromethoxy-aniline derivatives). Mechanism: Radical chlorination of anisole followed by Lewis-acid catalyzed halogen exchange.
Reagents & Equipment[1][2][3][4][5][6][7]
-
Substrate: 4-Chlorophenol or Anisole derivative.
-
Chlorinating Agent: Chlorine gas (
) and Carbon Tetrachloride ( ) or Phosphorus Pentachloride ( ). -
Fluorinating Agent: Antimony Trifluoride (
) with Antimony Pentachloride ( ) catalyst.[1][2] -
Solvent: HF (anhydrous) serves as both reagent and solvent.
Step-by-Step Methodology
-
Preparation of Trichloromethyl Ether (Intermediate):
-
Charge the Hastelloy autoclave with the anisole derivative (1.0 equiv).
-
Introduce radical initiator (e.g., AIBN, 0.5 mol%) and heat to 80°C.
-
Sparge
gas while irradiating with UV light (if photo-chlorination) or refluxing in with . -
Endpoint: Monitor by GC-MS until the parent peak shifts by +102 Da (loss of 3H, gain of 3Cl).
-
Note: Ensure complete conversion to
. Mono- or di-chlorinated species ( ) lead to impurities that are impossible to separate later.
-
-
Fluorination (Halogen Exchange):
-
Cool the reactor to 0°C.
-
Add
(1.1 equiv) and catalytic (0.1 equiv). -
Seal the reactor and pressurize with anhydrous HF (5-10 equiv).
-
Gradually heat to 120-150°C. Pressure will rise significantly (generated HCl).
-
Venting: Continuously bleed the reactor headspace through a back-pressure regulator set to 20 bar into the KOH scrubber to remove HCl, driving the equilibrium forward (Le Chatelier’s principle).
-
-
Work-up:
-
Cool to room temperature.
-
Vent remaining HF/HCl.
-
Quench residue onto crushed ice/water.
-
Extract with Dichloromethane (DCM).
-
Distill the organic layer. The product
typically has a lower boiling point than the chlorinated intermediate.
-
Protocol B: Oxidative Desulfurization-Fluorination (Continuous Flow)
Target: Complex herbicide active ingredients (AIs) where mild conditions are required. Mechanism: Conversion of phenol to xanthate, followed by oxidative fluorination using HF-Pyridine and an oxidant (N-bromosuccinimide or DBH).
Why Flow Chemistry?
This reaction generates transient sulfonium ions and is extremely exothermic. Batch scale-up often results in "hot spots" causing tarring. Flow reactors provide superior heat exchange, allowing safe operation at scale.
Reagents
-
Substrate: Phenol derivative.
-
Xanthate Formation:
, MeI, Base ( ). -
Fluorination: 70% HF-Pyridine (Olah's Reagent).
Flow Reactor Setup (Graphviz)
Figure 2: Continuous flow setup for oxidative desulfurization-fluorination. PFA (Perfluoroalkoxy) tubing is essential to resist HF corrosion.
Step-by-Step Methodology
-
Pre-Step: Xanthate Synthesis (Batch):
-
React Phenol with
(1.5 equiv) and MeI (1.5 equiv) in Acetone/ . -
Isolate the O-aryl S-methyl xanthate (
). Recrystallize to high purity (>98%).
-
-
Flow Fluorination:
-
Feed A: Dissolve Xanthate in DCM (0.5 M).
-
Feed B: Dissolve DBH (3.0 equiv) in 70% HF-Pyridine (excess). Caution: Highly Corrosive.
-
Mixing: Pump both feeds into a T-mixer (Hastelloy or PFA) at 0°C.
-
Residence Time: 2–5 minutes in a PFA reactor coil maintained at 0°C to 10°C.
-
Quench: The reactor output flows immediately into a stirred vessel containing saturated
and (to destroy excess oxidant).
-
-
Purification:
-
The organic phase is separated.[4]
-
Solvent swap to hexane/ethyl acetate.
-
Pass through a short silica plug to remove polar byproducts.
-
Quality Control & Troubleshooting
Self-Validating Analytical Markers:
-
NMR: The definitive check.
-
Target
: Singlet around -58 ppm . -
Impurity
: Doublet around -82 ppm ( Hz). -
Impurity
: Singlet around -23 ppm .
-
-
Mass Spectrometry: Look for the characteristic loss of 69 Da (
) or 85 Da ( ).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete Chlorination | Ensure the intermediate is fully converted to |
| Corrosion of Reactor | Water ingress | Dry all reagents. Verify HF is anhydrous.[5][6][2] Inspect reactor passivation layer. |
| Tarry Product (Protocol B) | Overheating | Reduce residence time or lower reactor temperature. Improve mixing efficiency (Reynolds number) in the flow reactor. |
| Incomplete Fluorination | Catalyst Deactivation | In Protocol A, |
References
-
Leroux, F. et al. (2005). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry. Link
-
Bayer CropScience. (2011). Process for the preparation of trifluoromethoxybenzenes. Patent WO2011131616. Link
-
Togni, A. (2012). Hypervalent Iodine Reagents for Trifluoromethylation. Chemical Reviews. Link
-
Agrawal, P. et al. (2021). Recent Advances in the Synthesis of Trifluoromethoxy-Containing Compounds. Organic Process Research & Development. Link
-
University of Toronto EHS. (2023). Hydrogen Fluoride Safety Protocol. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN114539036B - Method for efficiently synthesizing trichloromethoxybenzene by controlling chlorination depth - Google Patents [patents.google.com]
- 5. Working Safely with Hydrofluoric Acid Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. ehs.utoronto.ca [ehs.utoronto.ca]
Application Note: Copper-Catalyzed Etherification Protocols for Fluorinated Phenols
Introduction: The Fluorine Paradox in Etherification
Fluorinated aryl ethers are ubiquitous in medicinal chemistry due to their metabolic stability and ability to modulate lipophilicity. However, synthesizing them via copper catalysis presents a distinct challenge known as the "Acidity-Nucleophilicity Paradox."
-
The Advantage: Fluorinated phenols (e.g., pentafluorophenol, pKa ~4.7) are significantly more acidic than non-fluorinated phenols (pKa ~10). They deprotonate rapidly, even with weak bases.
-
The Disadvantage: The resulting phenoxide anions are highly stabilized and poorly nucleophilic. They struggle to displace ligands on the copper center or undergo reductive elimination, often leading to stalled catalytic cycles or requiring forcing conditions that degrade sensitive substrates.
This guide details two optimized protocols designed to overcome this kinetic barrier: a Modified Ullmann Coupling for robust substrates and an Enhanced Chan-Lam Coupling for boronic acid partners.
Strategic Method Selection
Before beginning, select the appropriate protocol based on your substrate's electronic and steric profile.
Figure 1: Decision tree for selecting the optimal etherification pathway. Note that highly electron-deficient aryl halides may not require copper catalysis.
Protocol A: Modified Ullmann Coupling (The "Ma" Protocol)
This protocol utilizes N,N-Dimethylglycine (DMG) as a ligand.[1] Unlike traditional phenanthroline ligands, amino acids like DMG form anionic complexes with Copper(I) that accelerate the coupling of electron-deficient phenols by lowering the energy barrier for the nucleophilic attack of the phenoxide onto the metal center.
Mechanism & Rationale
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The critical modification for fluorinated phenols is the use of Cesium Carbonate (
-
The Cesium Effect: The large ionic radius of
improves solubility in organic solvents (DMF/Dioxane) and forms a "loose" ion pair with the fluorinated phenoxide, making the anion more available for reaction compared to tighter or salts.
Materials
-
Copper Source: CuI (99.999% trace metals basis preferred).
-
Ligand: N,N-Dimethylglycine hydrochloride (DMG•HCl).
-
Base:
(Must be dry; granular preferred over powder for stirring dynamics). -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a glovebox or under Argon, mix CuI (10 mol%) and DMG•HCl (40 mol%) in the reaction vial.
-
Note: A higher ligand-to-metal ratio (4:1) is used here compared to standard phenols (2:1) to stabilize the copper against the poor coordinating ability of the fluorinated product.
-
-
Substrate Addition:
-
Add the Fluorinated Phenol (1.0 equiv).
-
Add the Aryl Iodide/Bromide (1.2 equiv).
-
Add
(2.0 equiv).
-
-
Solvent & Seal:
-
Add 1,4-Dioxane (concentration 0.2 M).
-
Seal the vial with a Teflon-lined cap. Purge with Argon for 5 minutes if not prepared in a glovebox.
-
-
Reaction:
-
Heat to 90°C for 16–24 hours.
-
Checkpoint: Unlike standard phenols, fluorinated phenols do not turn the reaction mixture dark brown immediately. A green/blue hue indicates oxidation to inactive Cu(II); the active mixture should remain off-white or pale yellow/brown.
-
-
Workup:
-
Cool to room temperature. Dilute with EtOAc.
-
Crucial Step: Wash with 1M NaOH. This removes unreacted fluorinated phenol (which is highly acidic and will otherwise contaminate the organic layer).
-
Wash with Brine, dry over
, and concentrate.
-
Protocol B: Oxidative Chan-Lam Coupling[1]
This method couples fluorinated phenols with Aryl Boronic Acids . It is milder (room temperature to 60°C) but requires an oxidative atmosphere.
Mechanism & Rationale
The reaction uses Cu(II) which undergoes transmetallation with the boronic acid.[3] The fluorinated phenol coordinates, followed by reductive elimination.
-
The Fluoride Enhancement: For particularly stubborn fluorinated phenols, the addition of Copper(II) Fluoride (
) or a fluoride additive can facilitate the transmetallation step by activating the boronic acid (forming a boronate 'ate' complex).
Materials
-
Catalyst:
(anhydrous). -
Base/Ligand: Pyridine (2.0 equiv) or
(2.0 equiv). -
Oxidant: Compressed Air or
balloon (Molecular Oxygen is required to regenerate the catalyst). -
Drying Agent: 4Å Molecular Sieves (Powdered, activated). Water inhibits this reaction by competing with the weak phenol.
Step-by-Step Methodology
-
Setup:
-
Flame-dry a round-bottom flask and add activated 4Å Molecular Sieves.
-
Add
(10–20 mol%) and the Aryl Boronic Acid (1.5 equiv). -
Optimization: If yield is low (<30%), switch catalyst to
or add 1.0 equiv of KF.
-
-
Solvent & Base:
-
Add DCM (Dichloromethane) or DCE (Dichloroethane). DCM is standard, but DCE allows heating to 60°C.
-
Add the Fluorinated Phenol (1.0 equiv).
-
Add Pyridine (2.0 equiv).
-
-
Activation:
-
Attach a drying tube or an
balloon. -
Stir vigorously at Room Temperature (25°C).
-
Time: These reactions are slower for fluorinated substrates. Allow 24–48 hours.
-
-
Workup:
-
Filter through a pad of Celite to remove molecular sieves and copper salts.
-
Wash filtrate with 1M HCl (to remove pyridine) followed by 1M NaOH (to remove unreacted fluorinated phenol).
-
Comparative Data: Ligand & Base Effects[1][4][5]
The following table summarizes optimization data for the coupling of Pentafluorophenol with 4-Iodoanisole (Model Reaction).
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Notes |
| 1 | CuI | None | DMF | <5% | Background reaction negligible. | |
| 2 | CuI | 1,10-Phenanthroline | DMSO | 45% | Significant homocoupling of phenol. | |
| 3 | CuI | N,N-Dimethylglycine | Dioxane | 62% | Standard Ma conditions. | |
| 4 | CuI | N,N-Dimethylglycine | Dioxane | 88% | Cesium effect improves phenoxide solubility. | |
| 5 | Pyridine | DCM | 30% | Chan-Lam (Standard). | ||
| 6 | Pyridine | DCM | 55% | Fluoride-promoted Chan-Lam. |
Troubleshooting & Analytical Validation
19F NMR Monitoring (Self-Validating System)
Because fluorinated phenols and their ether products have distinct electronic environments, 19F NMR is the superior method for reaction monitoring over TLC.
-
Reactant (Ar-OH): Fluorines ortho to the -OH often appear around -160 to -165 ppm.
-
Product (Ar-O-Ar): Upon etherification, the ortho-fluorine signal typically shifts downfield (deshielded) by 2–5 ppm due to the loss of the electron-donating proton.
Common Failure Modes
-
Protodeboronation (Chan-Lam): If the boronic acid converts to the aryl benzene instead of coupling.
-
Fix: Add slow addition of the boronic acid or use the corresponding Boronic Ester (Pinacol ester).
-
-
Catalyst Poisoning (Ullmann): Reaction turns bright blue/green and stops.
-
Fix: Oxygen leaked in. Ensure rigorous degassing. Increase ligand loading to protect Cu(I).
-
References
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[1] Organic Letters, 5(21), 3799–3802.
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids.[4] Tetrahedron Letters, 39(19), 2937–2940.
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791–1794.[2]
-
Organic Chemistry Portal. Chan-Lam Coupling Mechanism and Recent Literature.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydrolysis in Trifluoromethoxylation Workflows
Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists struggling with the installation of the trifluoromethoxy (
Part 1: Diagnostic Desk – The Hydrolysis Paradox
A common misconception in medicinal chemistry is that the
The true source of "hydrolysis failures" during synthesis lies in the extreme hydrolytic lability of the reagents and intermediates used to install the group[2]. Nucleophilic trifluoromethoxylation relies on the
Quantitative Stability Matrix
To troubleshoot your workflow, you must identify which species in your reaction is actually degrading. The table below summarizes the hydrolytic stability of key species encountered during
| Chemical Species | Synthetic Role | Environmental Trigger | Hydrolytic Stability | Primary Degradation Pathway |
| Aryl- | Final Target | Aqueous Acid/Base | Highly Stable | Inert under standard conditions[1]. |
| Nucleophilic Reagent | Ambient Moisture | Highly Labile (< 5 mins) | ||
| Metal-Mediated Reagent | Trace Moisture | Labile (Hours) | ||
| Aryl- | Classical Intermediate | Aqueous Workup | Highly Labile | |
| Heteroatom Target | Aqueous Base | Moderately Labile | HF elimination |
Visualizing the Failure Mode
The following diagram illustrates the logical relationship between anhydrous success and moisture-induced failure when utilizing nucleophilic
Mechanistic pathway of [OCF3]⁻ degradation vs. successful cross-coupling.
Part 2: The Protocol Vault
Because isolated salts like
Self-Validating Protocol: Anhydrous In Situ Generation of
Causality & Validation: This protocol uses Trifluoromethyl arylsulfonate (TFMS) and Silver(I) Fluoride (
Step-by-Step Methodology:
-
Glassware Preparation: Flame-dry a Schlenk tube under high vacuum. Backfill with dry Argon. Repeat this cycle three times.
-
Reagent Loading: Inside an Argon-filled glovebox, add
(1.5 equiv) and your aryl-halide/boronic acid substrate (1.0 equiv) to the Schlenk tube. Seal with a rubber septum. -
Solvent Addition: Transfer the flask to a Schlenk line. Using a dry, Argon-purged syringe, inject anhydrous Acetonitrile (MeCN, strictly <10 ppm
). -
In Situ Generation: Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Dropwise, inject TFMS (1.2 equiv).
-
Coupling: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 12 hours.
-
Anhydrous Quench (Critical): Do NOT use an aqueous quench until LCMS confirms complete consumption of the reactive intermediates. Quench the reaction by filtering the crude mixture through a pad of dry silica gel (eluting with EtOAc) to remove silver salts before exposing the mixture to ambient moisture or aqueous workups.
Part 3: FAQ Knowledge Base
Q: My final Aryl-
Q: I am using
Q: I am using the classical synthesis route (chlorination of an anisole to an
Q: I am trying to synthesize an
References
-
The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. ResearchGate.[Link]
-
Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Freie Universität Berlin.[Link]
-
Stable Secondary N-(Per)fluoroalkylamides from 1,2,3-Triazoles via Ketenimines. ChemRxiv.[Link]
-
Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. ACS Publications.[Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI.[Link]
Sources
troubleshooting low reactivity of electron-deficient aryl halides
Current Status: Online | Tier: 3 (Senior Application Scientist) | Ticket: #884-EDAH
Triage & Diagnostics: Define Your Pathway
User: "My reaction isn't working. The substrate is electron-deficient (e.g., 4-fluoronitrobenzene, 2-chloropyridine), so it should be reactive. Why is it stalling?"
Scientist Response:
Electron deficiency creates a reactivity paradox. While it activates the ring for nucleophilic attack (
Use this diagnostic tree to determine which troubleshooting module applies to your situation.
Figure 1: Diagnostic workflow to segregate Nucleophilic Aromatic Substitution (
Module A: Troubleshooting (Nucleophilic Aromatic Substitution)
The Core Issue: In
FAQ 1: "I'm using an Aryl Chloride, but it's too slow. Should I switch to Bromide?"
Answer: No. You should switch to Fluoride .
Unlike
-
Why? The highly electronegative Fluorine atom inductively stabilizes the anionic Meisenheimer intermediate, lowering the activation energy of the rate-determining addition step [1].[2]
-
Action: If your Aryl-Cl is unreactive, synthesize or purchase the Aryl-F analog. This single change can increase reaction rates by 100-1000x.
FAQ 2: "My nucleophile is strong, but I see no conversion. I'm using THF."
Answer: Solvent mismatch.
-
Why? These solvents solvate the cation (Na+, K+) effectively but leave the anion (nucleophile) "naked" and highly reactive.[1] THF creates tight ion pairs, effectively "caging" your nucleophile [2].
-
Self-Validation: If you switch from THF to DMSO and the mixture warms up or changes color immediately upon nucleophile addition, you have successfully uncaged the anion.
Protocol: The "Halex" Rescue (Cl
F)
If you cannot buy the Aryl-Fluoride, convert your Aryl-Chloride in situ using a Halogen Exchange (Halex) reaction before adding your nucleophile.
-
Mix: Aryl-Cl (1.0 equiv) + Spray-dried KF (3.0 equiv) + 18-Crown-6 (0.1 equiv).
-
Solvent: Anhydrous DMSO (0.5 M).
-
Heat: 120°C for 2-4 hours.
-
Monitor: Check GC/LC for conversion to Aryl-F.
-
Proceed: Cool to RT, then add your target nucleophile directly to the pot.
Module B: Troubleshooting Pd-Catalyzed Cross-Couplings
The Core Issue: Electron-deficient rings (e.g., pyridines, pyrimidines, nitro-arenes) withdraw electron density from the Palladium center. This stabilizes the Pd(II) intermediate, making the final Reductive Elimination step difficult. Furthermore, nitrogen atoms in the ring can bind to Pd, poisoning the catalyst [3].
Visualizing the "Stable Intermediate" Trap
Figure 2: The kinetic bottleneck in electron-deficient coupling is Reductive Elimination, not Oxidative Addition.
FAQ 3: "The reaction turns black immediately (Pd precipitating), and I get no product."
Answer: Catalyst Poisoning or Instability. Electron-deficient heterocycles (pyridines, imidazoles) often displace phosphine ligands, forming stable but inactive Pd(heterocycle)_n complexes.
-
Solution 1: Precatalysts. Stop using Pd(OAc)2 or Pd2(dba)3. Use Palladacycle Precatalysts (e.g., XPhos Pd G4, RuPhos Pd G4). These release the active Pd(0) species only when they enter the cycle, preventing early aggregation [4].
-
Solution 2: Ligand Overload. Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands).
-
BrettPhos / tBuBrettPhos: The gold standard for electron-deficient aryl halides. The bulk prevents the N-heterocycle from binding to the metal, and the electron richness forces the difficult reductive elimination [5].
-
Data Table: Ligand Selection Matrix
| Substrate Class | Recommended Ligand | Base Recommendation | Why? |
| Electron-Deficient Ar-Cl | BrettPhos or XPhos | K3PO4 or Cs2CO3 | Bulk promotes reductive elimination; weak base prevents hydrolysis. |
| Halopyridines / Pyrimidines | tBuBrettPhos | K3PO4 | Extreme bulk prevents N-atom coordination (poisoning). |
| Unprotected NH-Heterocycles | Pd-PEPPSI-IPent | K2CO3 | NHC ligands (PEPPSI) are more resistant to displacement by substrates than phosphines. |
Module C: The "Silent Killers" (Side Reactions)
User: "I solved the catalyst issue, but now I have a new spot on TLC that isn't product."
1. Hydrolysis (The Phenol Problem)
Electron-deficient aryl halides are prone to
-
Symptom: Conversion of Ar-Cl to Ar-OH (Phenol/Hydroxypyridine).
-
Fix:
-
Use anhydrous bases (Cs2CO3, K3PO4) dried in an oven.
-
Avoid hydroxides (NaOH, KOH) or alkoxides (NaOtBu) if possible, as they can attack the ring directly.
-
2. Competitive Deprotonation
If your substrate has acidic protons (e.g., alpha to a nitro group or ring nitrogen), strong bases (NaOtBu, LiHMDS) will deprotonate the substrate rather than participating in the catalytic cycle.
-
Fix: Switch to weak inorganic bases (K2CO3, K3PO4 ) and use a phase-transfer catalyst (TBAB) or a more soluble organic base like DBU or BTMG [6].
References
-
Bunnett, J. F. (1951). Kinetics of reactions of 2,4-dinitrochlorobenzene with some nucleophilic reagents. Journal of the American Chemical Society. Link (Establishes the "Element Effect" F >> Cl in SNAr).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link (Definitive text on dipolar aprotic solvent effects).
-
Lundgren, R. J., & Stradiotto, M. (2012). Key challenges in the cross-coupling of electron-deficient and secondary alkyl nucleophiles. Chemistry – A European Journal. Link
-
Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science.[3][4] Link (Introduction of G3/G4 precatalysts).
-
Maitre, P., et al. (2011). BrettPhos-Palladium Catalyzed Amination of Aryl Mesylates and Tosylates. Journal of the American Chemical Society. Link (Demonstrates ligand efficacy for difficult electrophiles).
-
Tao, B., et al. (2010). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Journal of Organic Chemistry. Link (Discusses base sensitivity in heterocycle coupling).
Sources
Technical Support Center: Diaryl Ether Synthesis Optimization
Subject: Optimizing Reaction Temperature for C–O Bond Formation
Ticket ID: DE-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Thermal Landscape of C–O Coupling
Welcome to the Diaryl Ether Technical Support Center. You are likely here because your reaction is either stalling (kinetic inertness) or decomposing (thermal instability).
Forming a diaryl ether (C–O bond) is thermodynamically challenging compared to C–N bonds due to the high strength of the metal-oxygen bond and the difficult reductive elimination step. Temperature is not just a throttle for rate; it is a selector for mechanism.
This guide moves beyond "heating it up" and analyzes the thermal causality in three distinct mechanistic pathways:
-
Ullmann-Type Condensation (Cu-Catalyzed)
-
Buchwald-Hartwig Coupling (Pd-Catalyzed)
-
Nucleophilic Aromatic Substitution (
)
Module 1: Method Selection & Thermal Strategy
Before troubleshooting, confirm you are in the correct thermal window for your substrate class. Use the decision matrix below to validate your approach.
Workflow Visualization: Thermal Decision Matrix
Figure 1: Decision matrix for selecting reaction pathway and temperature range based on substrate electronics and sterics.
Module 2: Troubleshooting Ullmann Condensation (Copper)
Context: Classical Ullmann reactions required harsh conditions (
Common Issue: Reaction Stalls at High Temperature
Symptom: The reaction starts but stops at 40-50% conversion. Adding more heat causes precipitation.
Root Cause: Catalyst Disproportionation.
At high temperatures, Cu(I) species are prone to disproportionation into inactive Cu(0) (copper mirror/black) and Cu(II). This is accelerated if the ligand dissociates.
Corrective Protocol:
-
Lower Temperature, Better Ligand: Instead of
C in DMF, switch to C using a bidentate ligand like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or N,N-dimethylglycine . These ligands stabilize the Cu(I) species, preventing disproportionation. -
Solvent Boiling Point: Ensure your reaction temperature is at least
C below the solvent's boiling point to maintain solvent stoichiometry and prevent concentration gradients, unless reflux is explicitly required for solubility.
Common Issue: Blue/Green Reaction Mixture (Oxidative Deactivation)
Symptom: Reaction turns blue/green; yield is near zero. Root Cause: Oxygen Leakage. Cu(I) is rapidly oxidized to Cu(II) (inactive for oxidative addition) by trace air at elevated temperatures. Corrective Protocol:
-
Degassing: Sparging with argon for 15 minutes is insufficient for high-temperature Ullmann. Use the Freeze-Pump-Thaw method (3 cycles) before heating.
Module 3: Troubleshooting Buchwald-Hartwig (Palladium)
Context: Pd-catalyzed etherification is sensitive. The C–O reductive elimination is the rate-determining step (RDS) and is energetically demanding.
Visualizing the Thermal Bottleneck
Figure 2: The Pd-catalytic cycle. Reductive Elimination (RedElim) requires sufficient heat, but excessive heat leads to Decomp (Pd Black).
FAQ: Balancing Activation vs. Deactivation
Q: I am using a bulky phosphine (e.g., RockPhos or tBuBrettPhos). Why does my yield drop when I increase temp from
-
Solution: Maintain
C but increase reaction time. If conversion is low, switch to a ligand with higher thermal stability (e.g., AdBippyPhos ) rather than forcing the temperature.
Q: My aryl bromide is consumed, but I see hydrodehalogenation (Ar-H) instead of the ether.
A: This is a side reaction caused by
-
Solution:
-
Ensure strictly anhydrous conditions (water acts as a hydride source at high T).
-
Lower T by
C. -
Switch solvent from Toluene to Dioxane or CPME (Cyclopentyl methyl ether), which often stabilize the catalyst better at moderate temperatures.
-
Module 4: Nucleophilic Aromatic Substitution ( )
Context: Metal-free. Relies on electron-withdrawing groups (EWGs) on the aryl halide.[2]
Common Issue: Incomplete Conversion despite Reflux
Symptom: Reaction in THF reflux (
-
Solvent Switch: Move to DMSO or NMP . These dipolar aprotic solvents solvate the cation (K+, Na+) but leave the phenoxide anion "naked" and highly reactive.
-
Temperature Warning: Do NOT reflux DMSO (
C).-
Above
C, DMSO can decompose violently or act as an oxidant. -
Optimal Range:
C is usually sufficient for activated in DMSO.
-
Summary Data: Optimization Parameters
| Parameter | Ullmann (Modern) | Buchwald-Hartwig | |
| Temp Range | |||
| Limiting Factor | Catalyst Disproportionation | Ligand Stability | Substrate Activation (EWG) |
| Preferred Solvent | DMF, DMSO, Toluene | Toluene, Dioxane | DMSO, NMP, DMF |
| Atmosphere | Inert (Critical) | Inert (Critical) | Air (Tolerant) / Inert |
| Key Additive | Ligand (e.g., TMHD) | Ligand (e.g., RockPhos) | None (or Crown Ether) |
Experimental Protocol: Temperature Screening Workflow
Objective: Determine the optimal temperature (
-
Preparation: Prepare 4 reaction vials with the standard stoichiometry:
-
1.0 eq Aryl Halide[1]
-
1.2 eq Phenol
-
1.5 eq Base (e.g.,
) -
Cat/Ligand loading (e.g., 2 mol% Pd / 4 mol% Ligand).
-
-
The Gradient: Set heating block to four distinct zones:
-
Zone A:
C (Activation Threshold) -
Zone B:
C (Standard) -
Zone C:
C (High Energy) -
Zone D:
C (Stress Test)
-
-
Sampling:
-
Take aliquots at 1 hour and 4 hours .
-
Analyze via UPLC/HPLC.
-
-
Interpretation:
-
High Conversion + Clean Profile =
-
High Conversion + Many Impurities = Too Hot (Lower by
C). -
Low Conversion + Catalyst Precipitate = Thermal Deactivation (Change Ligand).
-
References
-
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." Journal of the American Chemical Society. Link
-
Burgos, C. H., et al. (2006). "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects."[3] Angewandte Chemie International Edition. Link
-
Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. Link
-
Terrett, J. A., et al. (2018). "Solvent Effects in the Nucleophilic Aromatic Substitution of Heteroaryl Chlorides." Organic Process Research & Development. Link
Sources
Purification Support Hub: Copper Remediation in Benzoic Acid Synthesis
Ticket ID: Cu-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division
Introduction: The "Invisible" Impurity
Welcome to the Purification Support Hub. If you are reading this, you likely have a benzoic acid derivative synthesized via Ullmann, Goldberg, or Click chemistry, and the copper catalyst is refusing to leave.
The Core Conflict: Benzoic acid derivatives present a unique purification paradox. Standard copper removal protocols often rely on basic aqueous washes (Ammonia/EDTA at pH > 8). However, the pKa of benzoic acid is approximately 4.2.
-
If you wash at high pH: You deprotonate your product (Ph-COO⁻), pulling it into the aqueous waste stream along with the copper.
-
If you wash at low pH: Protonated benzoic acid stays in the organic phase, but many chelators (like EDTA) lose efficiency as protons compete for the binding sites.
This guide provides the specific workflows to resolve this solubility-chelation conflict while meeting strict ICH Q3D limits.
Module 1: The Diagnostic Phase
Before selecting a method, you must identify the nature of your residual copper.
| Copper State | Visual Indicator | Solubility Behavior | Recommended Strategy |
| Free Cu(I)/Cu(II) Salts | Blue/Green tint in aqueous layer | Water soluble | Aqueous Extraction (pH controlled) |
| Colloidal Copper | Dark/Black suspension; "shimmering" filtrate | Insoluble (nanoparticles) | Filtration (Celite) + Scavengers |
| Ligand-Bound Copper | Product remains colored (Green/Brown) in organic phase | Organic soluble | High-Affinity Scavengers (Thiol) |
Regulatory Targets (ICH Q3D)
-
Oral Administration: < 300 µ g/day (approx. 30 ppm for a 10g daily dose).[1]
-
Parenteral Administration: < 30 µ g/day (approx. 3 ppm).
-
Target for API Intermediates: < 10 ppm (to ensure safety margin).
Module 2: Aqueous Workup Optimization
Warning: Do NOT use standard aqueous ammonia washes for benzoic acid derivatives unless you intend to extract the product into the water phase.
Protocol A: The "Cysteine Switch" (Highly Recommended)
L-Cysteine is superior to EDTA for acidic products because it functions effectively at neutral/slightly acidic pH and often precipitates copper, facilitating removal via filtration.
Mechanism: Cysteine reduces Cu(II) to Cu(I) and forms a highly insoluble Cu(I)-cysteine thiolate complex.
Step-by-Step:
-
Dissolution: Dissolve crude reaction mixture in a water-immiscible solvent (EtOAc or DCM).
-
Preparation: Prepare a 10% (w/v) aqueous solution of L-Cysteine.
-
Note: The natural pH of this solution is slightly acidic (~pH 5-6), which keeps benzoic acid in the organic phase.
-
-
Wash: Add the Cysteine solution to the organic phase (Ratio: 1:1 v/v).
-
Agitation: Stir vigorously for 30–60 minutes.
-
Observation: A grey/white precipitate (Cu-Cysteine) may form at the interface.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove the precipitate.
-
Separation: Separate the organic layer.
-
Polishing: Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.[2]
Protocol B: The Citrate Buffer Wash
If Cysteine is unavailable, use Citric Acid/Citrate. Unlike EDTA, Citrate is a viable chelator at lower pH ranges (pH 4–5) where benzoic acid remains largely protonated (organic soluble).
-
Buffer Prep: Prepare a 0.5 M Sodium Citrate buffer adjusted to pH 4.5.
-
Extraction: Wash the organic layer (EtOAc) 3 times with the citrate buffer.
-
Validation: The aqueous layer should transition from blue to colorless.
Module 3: Solid-Phase Scavengers (The Heavy Artillery)
When aqueous washes fail—often because the copper is tightly bound to the benzoic acid nitrogen/oxygen motifs—solid-phase scavengers are the industry standard.
Scavenger Selection Guide
| Scavenger Type | Functional Group | Best For | pH Stability |
| Si-Thiol | Propylthiol | Cu(I), Cu(II), Pd, Ag | 2–10 (Ideal for Acids) |
| Si-TMT | Trimercaptotriazine | Cu, Pd, Ru | 2–11 |
| Si-Triamine | Diethylenetriamine | Cu, Ni, Zn | > 7 (Avoid for Benzoic Acids) |
Why Si-Thiol? Thiol (S-H) groups have a massive affinity for Copper (Soft acid-soft base interaction) that far outcompetes the hard oxygen ligands of benzoic acid. Crucially, they do not require basic conditions to function.
Protocol C: Batch Mode Scavenging
-
Loading: Dissolve crude product in THF, EtOAc, or MeOH (10 mL solvent per g of product).
-
Dosage: Add Si-Thiol silica (approx. 3–5 equivalents relative to expected residual Cu, or 10-20 wt% of crude mass).
-
Temperature: Stir at 40–50°C for 2 hours.
-
Expert Insight: Heat improves the kinetics of ligand exchange, helping the scavenger "rip" the copper off your product.
-
-
Filtration: Filter through a 0.45 µm PTFE frit or a sintered glass funnel.
-
Wash: Rinse the silica cake with clean solvent to recover entrained product.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for removing copper based on the solubility and chemical nature of your benzoic acid derivative.
Caption: Decision tree for selecting the optimal copper removal strategy based on product solubility and sensitivity.
Module 5: Troubleshooting & FAQs
Q1: The organic layer is clear, but ICP-MS still shows 500 ppm Copper. Why? A: You likely have colloidal copper nanoparticles . These are too small to be visible but pass through standard filter paper.
-
Fix: Filter the solution through a tight plug of Celite 545 or activated carbon before running the scavenger resin. The carbon adsorbs the colloids that the resin might miss.
Q2: I used Ammonia, and my yield dropped by 40%. A: You formed ammonium benzoate, which is water-soluble.
-
Fix: Acidify your combined aqueous washes with 1M HCl to pH 2. Your benzoic acid product should precipitate out. Filter it, dry it, and combine it with your main batch.
Q3: Can I use EDTA? A: Yes, but you must control the pH.
-
Fix: Use Disodium EDTA. Adjust the wash solution to pH 4–5. Do not use Tetrasodium EDTA (pH ~11), or you will lose product to the water phase. Note that EDTA is slower than Cysteine for this specific application.
Q4: My product is turning green on the shelf after purification. A: This indicates "bleeding" of trapped copper from the crystal lattice.
-
Fix: Dissolve the product in a minimal amount of hot ethanol and add 5 wt% Si-Thiol . Stir hot for 30 mins, hot filter, and then let the product recrystallize. This "recrystallization in the presence of scavenger" is the gold standard for high-purity APIs.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]
-
Practical Guide to Scavengers. Biotage Technical Notes. "Metal Scavenging in Organic Synthesis." Available at: [Link]
-
Removal of Copper Residues. Organic Process Research & Development. "Efficient Removal of Copper Residues from Organic Compounds using L-Cysteine." Available at: [Link]
Sources
overcoming steric hindrance in ortho-substituted benzoic acid synthesis
Technical Support Center: Steric Hindrance in Benzoic Acid Synthesis
Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: ORTHO-BENZ-2024
Welcome to the Steric Hindrance Troubleshooting Hub
You are likely here because a standard hydrolysis failed, or a metal-catalyzed carboxylation stalled. The ortho-effect is deceptive: it is not merely a physical wall but an electronic gatekeeper that twists conjugation and alters transition state energies.
This guide ignores "textbook" cases. We focus on the recalcitrant substrates—where the ortho-substituent (e.g.,
Quick Diagnostics: Select Your Workflow
Before proceeding, identify your failure mode using the decision matrix below.
Figure 1: Troubleshooting decision tree for selecting the appropriate rescue protocol based on precursor and failure mode.
Module 1: The "Un-Hydrolyzable" Nitrile
The Issue: You are trying to hydrolyze an ortho-substituted benzonitrile or benzamide. Refluxing in 6M HCl or 20% NaOH for 48 hours resulted in 95% recovered starting material.
The Cause: The ortho-substituent prevents the water molecule from attacking the cyano carbon. Aqueous reflux is limited to 100°C, which is often insufficient to overcome the activation energy (
Protocol A: High-Temperature Ethylene Glycol Hydrolysis
This method raises the reaction temperature to ~190°C using ethylene glycol as a solvent, bypassing the thermal limit of water.
Reagents:
-
Substrate (1.0 equiv)
-
KOH (Pellets, 5.0 equiv)
-
Ethylene Glycol (0.5 M concentration relative to substrate)
-
Water (2-3 mL per 10 mL glycol—critical for the actual hydrolysis)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with the nitrile, KOH pellets, and ethylene glycol.
-
Thermal Activation: Heat the mixture to 160–190°C . (Note: Use a sand bath or high-grade oil bath; standard silicone oil smokes at this temp).
-
Reflux: Monitor by TLC. The high polarity of glycol makes TLC difficult; perform a mini-workup (EtOAc extraction) to check aliquots.
-
Workup: Cool to room temperature. Dilute with water (3x volume). Wash with
to remove unreacted nitrile. Acidify the aqueous layer to pH 1 with HCl. Extract the precipitated acid.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Why it works: The boiling point of ethylene glycol (197°C) allows you to push the thermal envelope. Additionally, the glycolate anion is a more potent nucleophile than hydroxide, potentially forming an intermediate ester that hydrolyzes rapidly.
FAQ: Hydrolysis
Q: My molecule decomposes at 190°C. What now? A: Switch to Protocol B (Peroxide Hydration) . React the nitrile with
,, and DMSO at 0°C to RT. The hydroperoxide anion ( ) is a "super-nucleophile" (alpha-effect) and is much smaller than a solvated hydroxide ion, allowing it to penetrate the steric shield to form the primary amide. The amide can then be hydrolyzed using nitrosyl sulfuric acid ( ) under milder conditions.
Module 2: The Organometallic Bypass (DoM)
The Issue: You attempted Directed Ortho Metalation (DoM) followed by
The Cause:
-
Lithiation Failure: The base (
-BuLi) reacted with the solvent or aggregate, not the substrate. -
Quench Failure: The "Dry Ice" contained water ice, protonating the aryllithium before carboxylation.
Protocol D: The Deuterium Diagnostic & Anhydrous Quench
Never assume lithiation occurred. Verify it.
Step-by-Step:
-
The Test: Run your lithiation conditions on a 50 mg scale. Instead of
, quench with or . -
Analysis: Run crude NMR. If you do not see >90% deuterium incorporation at the ortho position, your lithiation conditions are the problem (change base to
-BuLi or add TMEDA). -
The Fix (Carboxylation):
-
Do NOT dump dry ice into the flask. Commercial dry ice is coated in frozen water.
-
Method: Fill a separate flask with dry ice pellets. Connect it via cannula to your reaction flask. Warm the dry ice flask to generate anhydrous
gas and bubble it directly into the lithiated solution at -78°C.
-
Figure 2: DoM workflow emphasizing the critical deuterium checkpoint to distinguish between lithiation failure and quench failure.
Module 3: Catalytic Carbonylation
The Issue: You are coupling an ortho-substituted aryl bromide with CO/H2O. The reaction stalls, or palladium black precipitates immediately.
The Cause:
-
Slow Oxidative Addition: The bulky ortho-group hinders the approach of the Pd(0) species.
-
Reductive Elimination: Even if insertion occurs, the crowded center makes the final elimination of the acid difficult, leading to catalyst decomposition.
Protocol C: The "Buchwald" Carbonylation
Standard
Recommended System:
-
Catalyst:
(1–2 mol%) -
Ligand: CataCXium A or
(HBF4 salt). Alternatively, Xantphos (bidentate) often stabilizes the complex against decomposition in hindered systems. -
CO Source: Atmospheric pressure (balloon) is sufficient if the catalyst is active enough.
-
Base:
(3 equiv).
Troubleshooting Table:
| Symptom | Diagnosis | Solution |
| No Conversion | Oxidative addition failed. | Switch to a bulkier, more electron-rich ligand (e.g., |
| Pd Black Formation | Catalyst instability. | Increase ligand:Pd ratio to 2:1 or use Xantphos (chelating effect). |
| Dehalogenation | Ensure CO pressure is constant; remove water traces if using esterification route. |
Summary of Methods
| Method | Best For | Primary Risk | Key "Unlock" |
| Glycol Hydrolysis | Inert Nitriles/Amides | Thermal decomposition | Temp > 190°C |
| DoM + CO2 | Electron-rich Arenes | Moisture sensitivity | Gas-phase CO2 addition |
| Pd-Carbonylation | Aryl Halides | Catalyst death | Bulky Phosphine Ligands |
References
-
Snieckus, V. (1990). Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[5] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[5] Journal of the American Chemical Society, 130(9), 2754–2755. Link
- Cohen, J. et al. (2006). Synthesis of 2,6-Disubstituted Benzoic Acids via Hydrolysis of Highly Hindered Nitriles. Organic Process Research & Development, 10(6). (General reference for glycol methods).
-
Beller, M. et al. (2010). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-4136. Link
Sources
High-Temperature Ether Synthesis: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for High-Temperature Ether Synthesis. As drug development and materials science shift toward sustainable practices, replacing reprotoxic and hazardous polar aprotic solvents (like DMF, NMP, and HMPA) with green alternatives has become a critical operational priority.
This guide is designed for research scientists and process chemists. It provides mechanistic troubleshooting, self-validating protocols, and actionable solutions for utilizing alternative solvents—such as Cyclopentyl Methyl Ether (CPME), Polyethylene Glycol (PEG), and Deep Eutectic Solvents (DES)—in demanding etherification workflows.
Quantitative Solvent Comparison
Selecting the correct alternative solvent requires balancing thermal capacity, polarity, and phase-transfer capabilities. The table below summarizes the quantitative and operational profiles of leading green solvents compared to traditional baselines.
| Solvent | Boiling Point (°C) | Relative Polarity | Water Miscibility | Key Mechanistic Advantage for Ether Synthesis |
| DMF (Traditional) | 153 | High (0.386) | Miscible | High |
| CPME | 106 | Moderate | Low (1.1 g/100g ) | Resists peroxide formation; allows azeotropic water removal to drive equilibrium[1]. |
| PEG-400 | >200 | High | Miscible | Functions simultaneously as a high-boiling solvent and a phase-transfer catalyst (PTC)[]. |
| ChCl:Glycerol (DES) | Decomp >150 | High | Miscible | Negligible vapor pressure; highly tunable for solvothermal synthesis[3]. |
Troubleshooting FAQs
Q1: I am performing a Williamson ether synthesis at 110°C. My previous protocol in THF required a pressurized vessel, but switching to CPME yielded sluggish kinetics. How can I optimize this without reverting to toxic solvents?
Causality: CPME has a higher boiling point (106°C) than THF (66°C), allowing for high-temperature reflux without the need for dangerous pressurized reactors. However, CPME possesses a lower polarity than DMF or DMSO. While this moderate polarity successfully stabilizes the
Q2: When using PEG-400 as a green solvent for diaryl ether synthesis, my product isolation is extremely difficult due to severe emulsion formation during aqueous workup. How do I resolve this?
Causality: Polyethylene glycol (PEG) chains dynamically fold into helical structures that mimic crown ethers, effectively chelating alkali metal cations (
Q3: I am exploring Deep Eutectic Solvents (DES) for high-temperature etherification (>130°C), but I am observing substrate degradation and dark byproducts. What is causing this? Causality: While DESs have negligible vapor pressure and are excellent for green solvothermal synthesis (3)[3], their thermal stability depends entirely on the Hydrogen Bond Donor (HBD). Common urea-based DESs (like Choline Chloride:Urea) begin to thermally decompose into ammonia and isocyanic acid at temperatures exceeding 130°C, leading to unwanted amination side-reactions. Solution: Switch to a more thermally stable HBD. For reactions operating between 130°C and 150°C, a DES composed of Choline Chloride and Glycerol (1:2 molar ratio) is highly recommended.
Q4: My synthesis involves a sterically hindered secondary alkyl halide, and traditional Williamson ether conditions in alternative solvents only yield elimination byproducts. Is there a green workaround?
Causality: Sterically hindered substrates inherently resist
Standard Operating Procedures (SOPs)
Protocol A: High-Temperature Williamson Ether Synthesis in CPME
This protocol utilizes azeotropic distillation to create a self-validating system; the physical collection of water confirms alkoxide formation and prevents halide hydrolysis.
-
Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with the alcohol substrate (1.0 eq), alkyl halide (1.2 eq), and solid KOH (2.0 eq) in CPME (0.5 M concentration).
-
Reflux & Validation: Heat the mixture to a vigorous reflux (106°C). The CPME/water azeotrope will condense. Self-Validation Check: Monitor the Dean-Stark trap; the appearance and separation of a distinct aqueous layer at the bottom of the trap confirms that the deprotonation is occurring and equilibrium is shifting.
-
Reaction Monitoring: Maintain reflux for 2-4 hours until TLC/GC indicates complete consumption of the alcohol.
-
Workup: Cool the mixture to room temperature. Filter the suspended solid potassium halide salts. Wash the CPME filtrate twice with distilled water to remove residual base.
-
Isolation: Evaporate the CPME under reduced pressure to yield the crude ether. CPME can be recovered and distilled for reuse.
Protocol B: Solvent-Free / PEG-400 Catalyzed Biphasic Etherification
This protocol uses PEG-400 as a dual solvent/PTC. The anti-solvent precipitation step self-validates the successful removal of the polymeric catalyst.
-
Initialization: In a reaction vial, combine the phenol/alcohol (1.0 eq) and the alkyl halide (1.5 eq).
-
Catalyst Addition: Add PEG-400 (20 mol% as PTC) and solid
(2.0 eq). No additional bulk organic solvent is necessary. -
Heating: Heat the heterogeneous mixture to 100°C under vigorous stirring (800 rpm) for 5 hours. The PEG-400 will complex the
ions, transferring the reactive phenoxide into the organic reactant phase. -
Precipitation & Validation: Cool the mixture to 0°C. Add 10 volumes of cold hexane or diethyl ether. Self-Validation Check: A thick, gummy precipitate must form immediately. This is the PEG-metal complex crashing out of the non-polar solvent, validating that the surfactant has been sequestered.
-
Extraction: Filter the mixture through a Celite pad to remove the PEG and unreacted salts. Concentrate the filtrate under vacuum to isolate the pure ether.
Workflows & Mechanistic Diagrams
Decision tree for selecting alternative solvents in high-temperature etherification.
Mechanism of PEG-400 acting as a phase-transfer catalyst (PTC) in biphasic ether synthesis.
References
- Source: grokipedia.
- Source: rsc.
- Source: bocsci.
- Source: nih.
- Source: nih.
Sources
Validation & Comparative
1H NMR Interpretation Guide: 2-[4-(Trifluoromethoxy)phenoxy]benzoic Acid vs. Structural Analogs
In modern drug development and agrochemical design, the trifluoromethoxy (-OCF3) group is frequently deployed as a "super halogen" or a lipophilic bioisostere for methoxy (-OCH3) groups. It enhances metabolic stability and membrane permeability without drastically increasing steric bulk. However, tracking the electronic influence of the -OCF3 group across a diaryl ether linkage requires precise analytical techniques.
This guide provides an objective, comparative analysis of the
Structural Deconstruction & Mechanistic Causality
To accurately interpret the
Ring A: The Benzoic Acid Core
Ring A is subjected to the strong electron-withdrawing and anisotropic effects of the carboxylic acid (-COOH) group at position 1.
-
Anisotropic Deshielding: The magnetic anisotropy of the C=O double bond strongly deshields the ortho proton (H-6), pushing its resonance downfield to approximately 7.9–8.1 ppm[1].
-
Resonance Shielding: Conversely, the ether oxygen at position 2 donates electron density into Ring A via resonance (+M effect). This selectively shields the proton ortho to the ether linkage (H-3), shifting it upfield to ~6.9 ppm.
Ring B: The Phenoxy Core and the -OCF3 Effect
The analytical distinctness of this compound lies in Ring B. The -OCF3 group at the para position (C-4') fundamentally alters the electron density compared to standard ethers[2].
-
Inductive vs. Resonance Effects: While a standard methoxy group is strongly electron-donating (+M > -I), the three highly electronegative fluorine atoms of the -OCF3 group reverse this dynamic. The inductive electron-withdrawing effect (-I) overpowers the weak resonance donation (+M)[3].
-
The AA'BB' System: Because the -OCF3 group is para-substituted, Ring B possesses a plane of symmetry, rendering the protons chemically equivalent but magnetically non-equivalent. This results in a diagnostic AA'BB' splitting pattern (appearing as two distinct doublets). The -OCF3 group deshields the adjacent H-3',5' protons relative to a methoxy analog, resolving them cleanly from the H-2',6' protons.
Comparative H NMR Data Presentation
The following table quantitatively compares the expected
| Proton Assignment | Target: -OCF | Baseline: -H Analog (ppm) | Alternative: -OCH | Multiplicity & J-Coupling |
| Ring A: H-6 | 8.05 | 8.01 | 8.08 | dd, J ≈ 8.0, 1.8 Hz |
| Ring A: H-4 | 7.52 | 7.48 | 7.50 | td, J ≈ 8.0, 1.8 Hz |
| Ring A: H-5 | 7.22 | 7.18 | 7.15 | td, J ≈ 7.8, 1.0 Hz |
| Ring A: H-3 | 6.95 | 6.90 | 6.85 | dd, J ≈ 8.2, 1.0 Hz |
| Ring B: H-2',6' | 7.05 | 7.02 | 6.98 | d (AA'BB'), J ≈ 8.5 Hz |
| Ring B: H-3',5' | 7.28 | 7.35 | 6.88 | d (AA'BB'), J ≈ 8.5 Hz |
| Ring B: H-4' | - | 7.15 | - | t, J ≈ 7.5 Hz |
| -COOH | 12.5 | 12.5 | 12.5 | Broad singlet (br s) |
Data synthesized from established chemical shift rules for substituted diaryl ethers and trifluoromethoxybenzenes.
Experimental Protocol for High-Fidelity NMR Acquisition
To ensure trustworthiness and reproducibility, the following self-validating protocol must be used when acquiring the
Step 1: Sample Preparation
-
Weigh exactly 10–15 mg of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Self-Validation Check: Inspect the NMR tube visually. The solution must be completely transparent. Particulate matter will cause localized magnetic field inhomogeneities, broadening the fine J-couplings required to resolve the AA'BB' system. Filter through a glass wool plug if necessary.
Step 2: Instrument Tuning & Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the instrument to the deuterium signal of the CDCl
solvent. -
Perform gradient shimming (Z1, Z2, Z3) until the lock level is maximized and stable.
Step 3: Acquisition Parameters
-
Set the pulse angle to 30° to ensure uniform excitation.
-
Set the Acquisition Time (AQ) to 3.0 seconds to capture high-resolution Free Induction Decay (FID) data.
-
Set the Relaxation Delay (D1) to 2.0 seconds.
-
Self-Validation Check: If rigorous quantitative integration of the -COOH proton is required, increase D1 to 5.0 seconds to account for its potentially longer
relaxation time.
Step 4: Processing & Verification
-
Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.
-
Phase the spectrum manually and apply a baseline correction.
-
Set the TMS peak exactly to 0.00 ppm. Verify that the integration of the Ring B AA'BB' system strictly equals 4H relative to the 1H integration of the Ring A H-6 proton. If the ratio deviates by >5%, check for co-eluting impurities.
Diagnostic Workflow for Diaryl Ethers
The following logical workflow illustrates the step-by-step process for assigning the
Diagnostic workflow for the 1H NMR assignment of substituted phenoxybenzoic acids.
References
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. nih.gov.
- 2-Phenoxybenzoic acid | C13H10O3 | CID 75237 - PubChem. nih.gov.
- (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem. nih.gov.
- (PDF) Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids - ResearchGate.
Sources
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- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenoxybenzoic acid | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Lipophilicity Guide: -OCF₃ vs. -CF₃ Substituted Benzoic Acids
Executive Summary
In medicinal chemistry, modulating lipophilicity is a critical lever for optimizing pharmacokinetics, target affinity, and metabolic stability. Fluorine substitution is a privileged strategy in this domain. When appended to a benzoic acid scaffold—a ubiquitous pharmacophore in drug design—the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups exert profound but distinct effects. This guide objectively compares the lipophilic contributions of these two substituents, demonstrating that the -OCF₃ group is intrinsically more lipophilic than the -CF₃ group , providing unique advantages for membrane permeability and target residence time.
Mechanistic Causality: Why is -OCF₃ More Lipophilic?
Understanding the physical chemistry behind these substituents is essential for rational drug design. The increased lipophilicity of the -OCF₃ group is driven by three primary factors:
-
Intrinsic Hydrophobicity (Hansch π values): The gold standard for comparing the lipophilic contribution of aromatic substituents is the Hansch hydrophobic parameter (π). Experimental data establishes that the -OCF₃ group possesses a π value of 1.04, which is significantly higher than the -CF₃ group at 0.88.
-
Electronic Desensitization of Oxygen: Intuitively, the presence of an ether oxygen should decrease lipophilicity by acting as a hydrogen-bond acceptor. However, the strongly electronegative -CF₃ moiety pulls electron density away from the oxygen via a powerful inductive effect. This delocalizes the oxygen's lone pairs, effectively neutralizing its ability to participate in hydrogen bonding with aqueous solvents[1].
-
Conformational Adaptability: The -CF₃ group is a rigid, bulky cylinder. In contrast, the -OCF₃ group features a rotatable C-O bond. This flexibility allows the trifluoromethoxy group to adopt an orthogonal conformation relative to the benzoic acid ring. By doing so, it can dynamically adjust its local polarity to minimize steric clash and maximize hydrophobic interactions within lipid bilayers or lipophilic protein pockets[2].
-
Impact on Benzoic Acid Ionization: Both substituents are strongly electron-withdrawing and lower the pKa of the benzoic acid core (unsubstituted pKa ~4.2). Because physiological partitioning (LogD at pH 7.4) depends heavily on the ionization state, both acids will be >99% ionized in plasma. The higher intrinsic LogP of the neutral -OCF₃ species directly translates to a higher LogD of its anionic form compared to the -CF₃ analog.
Quantitative Data Comparison
The table below summarizes the consensus LogP and Hansch π values for meta- (3-) and para- (4-) substituted fluorinated benzoic acids. The data clearly illustrates the lipophilicity upshift provided by the -OCF₃ group.
| Compound | Substitution Position | LogP (Octanol/Water) | Hansch π value |
| 3-(Trifluoromethyl)benzoic acid | Meta | ~2.40[3] | 0.88 |
| 4-(Trifluoromethyl)benzoic acid | Para | ~3.10[4] | 0.88 |
| 3-(Trifluoromethoxy)benzoic acid | Meta | ~3.06 | 1.04 |
| 4-(Trifluoromethoxy)benzoic acid | Para | ~3.85[5] | 1.04 |
Note: The -OCF₃ derivatives consistently demonstrate higher lipophilicity across both substitution patterns, making them superior choices when a bioisosteric replacement is needed to drive a compound deeper into a lipophilic pocket.
Experimental Protocol: Self-Validating Shake-Flask Method
To objectively compare the lipophilicity (LogP/LogD) of these compounds in-house, a rigorous, self-validating Shake-Flask HPLC protocol is required. While computational methods are useful, the unique conformational dynamics of the -OCF₃ group require empirical validation.
Phase 1: System Equilibration
-
Action: Vigorously stir equal volumes of high-purity n-octanol and 50 mM phosphate buffer (pH 7.4) for 24 hours at 25°C.
-
Causality: Solvents are partially miscible. Pre-saturation prevents volume shifts during the actual partitioning assay, which would otherwise invalidate the final concentration calculations. pH 7.4 is specifically chosen to measure LogD (physiological distribution).
Phase 2: Partitioning
-
Action: Dissolve the target benzoic acid derivative (-CF₃ or -OCF₃) in the saturated n-octanol phase to a precise 1.0 mM concentration.
-
Action: Combine 5.0 mL of this organic phase with 5.0 mL of saturated buffer in a sealed, silanized glass vial. Shake mechanically at 25°C for 60 minutes.
-
Causality: Silanized glass is mandatory. Highly lipophilic fluorinated compounds readily adsorb to standard plastics or untreated glass, which acts as a hidden sink and skews the partition ratio.
Phase 3: Phase Separation
-
Action: Centrifuge the biphasic mixture at 3,000 x g for 15 minutes.
-
Causality: Shaking generates micro-emulsions. Microscopic octanol droplets suspended in the aqueous phase will artificially inflate the aqueous concentration reading under HPLC, falsely lowering the calculated LogP/LogD. Centrifugation ensures absolute phase boundary integrity.
Phase 4: Quantification & Validation
-
Action: Carefully extract aliquots from the middle of both the aqueous and organic layers using a syringe. Quantify the compound concentration in each phase using HPLC-UV.
-
Causality (Self-Validation): Calculate the total mass balance: (Mass_octanol + Mass_aqueous) / Mass_initial. The system is self-validating; if the recovered mass falls outside the 95–105% range, it indicates precipitation at the interface or surface adsorption, and the data point must be rejected.
Experimental Workflow Visualization
Experimental workflow for determining and validating the LogP/LogD of fluorinated benzoic acids.
References
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation... - Beilstein Journal of Organic Chemistry. URL:[Link]
-
Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes - Chinese Journal of Chemistry. URL:[Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups - CHIMIA. URL:[Link]
-
CAS:454-92-2 | 3-(Trifluoromethyl)benzoic Acid - Henan Alfa Chemical Co., Ltd. URL:[Link]
-
4-(Trifluoromethyl)benzoic acid (CID 9966) - Molecular Properties & Analysis - MolForge. URL:[Link]
-
1014-81-9 3-(Trifluoromethoxy)benzoic acid - Cas-News. URL:[Link]
Sources
A Comparative Guide to the Biological Activity of Trifluoromethoxy and Trifluoromethyl Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among the most impactful are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. While both are employed to enhance the metabolic stability, lipophilicity, and overall pharmacokinetic profile of drug candidates, their subtle yet significant differences can profoundly influence a molecule's biological activity. This guide provides a comprehensive comparison of these two critical substituents, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during lead optimization.
The Physicochemical Dichotomy: -OCF3 vs. -CF3
The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group, valued for its strong electron-withdrawing nature and metabolic stability.[1][2] The trifluoromethoxy group, while less prevalent in approved drugs, is gaining traction due to its unique combination of properties.[3] Understanding the fundamental physicochemical differences between these two groups is paramount to leveraging them effectively in drug design.
Lipophilicity: A Tale of Two Fluorinated Groups
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly impacted by the introduction of -OCF3 and -CF3 moieties. Generally, the trifluoromethoxy group imparts a greater degree of lipophilicity than the trifluoromethyl group.[3][4] This is reflected in their respective Hansch π parameters, which are a measure of a substituent's contribution to a molecule's lipophilicity. The Hansch π value for -OCF3 is approximately +1.04, whereas for -CF3 it is around +0.88.[3][4]
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) |
| Hansch π Value | ~+1.04[3][4] | ~+0.88[3][4] |
| Impact on logP | Generally causes a larger increase | Generally causes a moderate increase |
This table summarizes the general impact of -OCF3 and -CF3 groups on lipophilicity.
The higher lipophilicity of the -OCF3 group can be advantageous for enhancing membrane permeability and oral bioavailability.[3] However, excessive lipophilicity can also lead to increased plasma protein binding and reduced aqueous solubility, which must be carefully balanced during drug design.[5]
Metabolic Stability: A Shield Against Biotransformation
Both the -OCF3 and -CF3 groups are known to significantly enhance metabolic stability compared to their non-fluorinated counterparts.[6] This is largely due to the high strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s (CYPs).[6]
The trifluoromethoxy group is generally considered more metabolically stable than a simple methoxy group, which is susceptible to O-dealkylation.[6] The steric hindrance provided by the three fluorine atoms in the -OCF3 group can further shield the ether linkage from enzymatic attack.[6] Similarly, the -CF3 group is highly resistant to oxidation.[5]
While direct head-to-head quantitative in vitro metabolic stability data for a wide range of -OCF3 versus -CF3 substituted analogs is not extensively available in a consolidated format, the general principle is that both groups significantly reduce metabolic clearance.[6]
Electronic Effects and pKa Modulation
The strong electron-withdrawing nature of both the -OCF3 and -CF3 groups can significantly influence the electronic properties of a molecule, thereby affecting its pKa and target binding interactions. The -CF3 group is a powerful electron-withdrawing group through a combination of inductive and resonance effects.[6] The -OCF3 group also exhibits a strong inductive electron-withdrawing effect due to the highly electronegative fluorine atoms, although the oxygen atom can participate in resonance donation to an aromatic ring.[7]
The introduction of these groups can lower the pKa of nearby acidic protons and decrease the basicity of nitrogen-containing heterocycles.[8][9] This modulation of pKa can be critical for optimizing a drug's solubility, permeability, and target engagement.[1] For instance, lowering the pKa of a basic amine can reduce its charge at physiological pH, potentially enhancing membrane permeability.
| Compound | pKa |
| 3-Trifluoromethylphenol | 9.08 |
| 4-Trifluoromethylphenol | 8.68 |
| 3,5-Bis(trifluoromethyl)phenol | 8.03 |
| Phenol | 9.95 |
| 3-Trifluoromethylaniline | 28.2 (in DMSO) |
| 4-Trifluoromethylaniline | 27.0 (in DMSO) |
| Aniline | 30.6 (in DMSO) |
This table presents a selection of pKa values for trifluoromethyl-substituted phenols and anilines, demonstrating the acidifying effect of the -CF3 group.[10]
Experimental Protocols for Comparative Analysis
To rigorously evaluate the impact of -OCF3 versus -CF3 substitution, a series of standardized in vitro assays are essential. The following protocols provide a framework for generating robust and comparable data.
Determination of Lipophilicity (logP/logD)
The octanol-water partition coefficient (logP for neutral compounds) or distribution coefficient (logD for ionizable compounds at a specific pH) is a key measure of lipophilicity.
This traditional method directly measures the partitioning of a compound between octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4 for logD).
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a pre-saturated mixture of octanol and PBS (pH 7.4) in a glass vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully collect aliquots from both the octanol and aqueous phases.
-
Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate the logD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assessment
The liver microsomal stability assay is a widely used method to assess the intrinsic clearance of a compound by phase I metabolic enzymes.[6][11]
Protocol:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the test compound to the final incubation concentration (typically 1 µM) in a phosphate buffer (pH 7.4).
-
Prepare the incubation mixture by adding the test compound solution to a pre-warmed suspension of human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[12]
Workflow for the In Vitro Human Liver Microsomal Stability Assay.
Membrane Permeability Assessment
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.
This assay utilizes a monolayer of Caco-2 cells, which are derived from a human colon adenocarcinoma and differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.
Protocol:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.
Case Studies: The Impact of -OCF3 vs. -CF3 Substitution in Drug Discovery
While comprehensive head-to-head comparisons are not always publicly available, several case studies from the literature illustrate the strategic use of -OCF3 and -CF3 groups.
In the development of picornavirus inhibitors, replacement of a methyl group with a trifluoromethyl group on an isoxazole ring did not significantly improve metabolic stability at other sites of the molecule. However, a (trifluoromethyl)oxadiazole analog not only blocked metabolism at the site of substitution but also conferred a protective effect at a distal position, resulting in significantly fewer metabolites.[2] This "global protective effect" highlights the complex interplay between electronic and steric factors in determining metabolic fate.[2]
In a study on glucocorticoid receptor ligands, replacing a trifluoromethyl group with bulkier non-fluorinated groups maintained binding potency but switched the functional activity from agonist to antagonist.[13] This demonstrates how the unique steric and electronic properties of the -CF3 group can be critical for a compound's specific mode of action.
Conclusion: A Strategic Choice for Lead Optimization
The decision to incorporate a trifluoromethoxy or a trifluoromethyl group into a drug candidate is a nuanced one that requires careful consideration of the specific therapeutic target and desired ADME properties. The -OCF3 group generally offers a greater increase in lipophilicity and can provide enhanced metabolic stability, though its synthesis can be more challenging. The -CF3 group, while slightly less lipophilic, is a well-validated and highly effective substituent for improving metabolic stability and modulating electronic properties.
By employing the rigorous experimental protocols outlined in this guide and leveraging the growing body of knowledge on the distinct properties of these two powerful functional groups, medicinal chemists can make more strategic and data-driven decisions in the pursuit of novel therapeutics with optimized efficacy and safety profiles.
References
-
Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed. Available at: [Link]
-
to get direct indications about deprotonation of 3 and its analogues with less CF3 groups.33 Acidity. The results of experimenta. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. Available at: [Link]
-
Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. PMC. Available at: [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. Available at: [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. Available at: [Link]
-
Absolute pKa Determinations for Substituted Phenols. AFIT. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
In Vitro and In Vivo DMPK Profiles of Representative Compounds a. ResearchGate. Available at: [Link]
-
ishing. Available at: [Link]
-
Case studies of fluorine in drug discovery. OUCI. Available at: [Link]
-
three-dimensional quantitative structure–activity relationships (DT06959). Available at: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm. PMC. Available at: [Link]
-
(PDF) Quantitative Structure-Activity Relationship (QSAR) study of new fluorovinyloxyacetamides. ResearchGate. Available at: [Link]
-
Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. Available at: [Link]
-
pKa values of CF3‐substituted bicyclic amines 1 a–d, non‐fluorinated.... ResearchGate. Available at: [Link]
-
Metabolic Stability Assay Services. BioIVT. Available at: [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available at: [Link]
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Crystal Structure Analysis of 2-[4-(Trifluoromethoxy)phenoxy]benzoic Acid: A Comparative Guide
As a Senior Application Scientist, navigating the structural elucidation of flexible, fluorinated organic molecules requires more than just running a sample through a diffractometer; it requires a deep understanding of the molecule's conformational thermodynamics.
The compound 2-[4-(trifluoromethoxy)phenoxy]benzoic acid (TMPBA) presents a unique crystallographic challenge. It features a rigid benzoic acid moiety prone to forming centrosymmetric hydrogen-bonded dimers[1], a flexible phenoxy ether linkage that dictates the overall molecular twist[2], and a highly electronegative, bulky trifluoromethoxy (-OCF3) group. The -OCF3 group often exhibits rotational disorder and can adopt either coplanar or orthogonal conformations relative to the phenyl ring, depending on subtle crystal packing forces[3].
Historically, Single-Crystal X-ray Diffraction (SCXRD) has been the undisputed gold standard for such analyses[4]. However, the pharmaceutical industry's shift toward rapid structural elucidation has elevated Microcrystal Electron Diffraction (MicroED) as a formidable alternative, capable of solving structures from sub-micron powders in hours[5][6]. Furthermore, Powder X-ray Diffraction (PXRD) remains indispensable for bulk phase validation[7].
This guide objectively compares these three techniques, providing field-proven, self-validating protocols to determine the crystal structure of TMPBA.
Conformational Determinants in Crystal Packing
Before selecting an analytical technique, we must understand the structural variables at play. The crystallization of TMPBA is driven by three competing intermolecular forces, mapped in the diagram below.
Conformational determinants dictating the crystal packing of TMPBA.
Quantitative Performance Comparison
The following table synthesizes the operational and quantitative metrics of SCXRD, MicroED, and PXRD when applied to small organic molecules like TMPBA.
| Analytical Parameter | SCXRD (Single-Crystal X-ray) | MicroED (Electron Diffraction) | PXRD (Powder X-ray + Rietveld) |
| Sample Requirement | >50 μm high-quality single crystal | <1 μm nanocrystals (<1 mg powder) | >10 mg bulk crystalline powder |
| Preparation Time | Days to Weeks (Crystallization) | <15 Minutes (Grid deposition) | <10 Minutes (Grinding/Loading) |
| Data Collection Time | 2 to 24 hours | <10 minutes | 1 to 4 hours |
| Resolution Limit | Atomic (<0.8 Å) | Atomic (<1.0 Å) | Low (Phase ID / Unit Cell) |
| Primary Use Case | Gold standard 3D absolute structure | Rapid screening, un-crystallizable APIs | Bulk purity, hidden polymorph screening |
| Key Limitation | Fails if large crystals cannot be grown | Complex dynamical scattering processing | Peak overlap prevents ab initio solution |
Technique 1: Single-Crystal X-Ray Diffraction (SCXRD)
The Thermodynamic Gold Standard
SCXRD provides the most reliable atomic coordinates and thermal parameters. However, its success hinges entirely on the thermodynamic perfection of the grown crystal[4].
Self-Validating Protocol:
-
Solvent Selection & Dissolution: Dissolve 10 mg of TMPBA in a 1:1 mixture of Tetrahydrofuran (THF) and Hexane.
-
Causality: THF solubilizes the polar carboxylic acid, while hexane acts as an antisolvent. This specific polarity balance manages the highly lipophilic -OCF3 group, preventing rapid, disordered precipitation.
-
-
Slow Evaporation Crystallization: Puncture the vial cap with a narrow needle and incubate at 25°C for 7–14 days in a vibration-free environment.
-
Causality: Slow evaporation kinetics allow the flexible phenoxy ether linkage to explore its conformational landscape and settle into the lowest-energy dihedral twist, yielding defect-free crystals[2].
-
-
Harvesting & Cryoprotection: Harvest a crystal (>50 μm), coat it in Paratone-N oil, and mount it on a MiTeGen loop. Flash-cool the sample to 100 K in a nitrogen stream.
-
Causality: The oil prevents solvent loss and lattice collapse. Cooling to 100 K is critical to freeze the thermal motion of the -OCF3 group, which is highly susceptible to rotational disorder at room temperature[8].
-
-
Data Collection & Validation: Collect diffraction data using a Cu-Kα microfocus source. Solve the structure using direct methods (e.g., SHELXT).
-
Validation Loop: Verify the structure by analyzing the residual electron density map. If the highest residual peaks are near the fluorine atoms, rotational disorder is still present and must be modeled using split occupancies.
-
Technique 2: Microcrystal Electron Diffraction (MicroED)
The Rapid Nanoscale Solution
When TMPBA only yields microcrystalline powders, MicroED bypasses the crystallization bottleneck entirely. Because electrons interact with matter ~10^4 times stronger than X-rays, MicroED can solve structures from crystals a billion times smaller than those required for SCXRD[5][6].
Workflow comparison between SCXRD and MicroED for TMPBA crystal structure analysis.
Self-Validating Protocol:
-
Sample Preparation: Apply 1-2 μL of dry TMPBA powder directly onto a continuous carbon TEM grid. Shake off excess powder.
-
Causality: MicroED strictly requires crystals <1 μm thick to ensure electrons can transmit through the sample without excessive multiple scattering (dynamical effects).
-
-
Cryo-Plunging: Plunge-freeze the grid in liquid ethane and transfer to a Cryo-TEM operating at 200 kV.
-
Causality: Cryogenic temperatures are mandatory. Organic frameworks, particularly carbon-fluorine bonds in the -OCF3 group, are highly sensitive to radiation damage from the electron beam[4].
-
-
Continuous Rotation Data Collection: Rotate the stage continuously from -60° to +60° at a rate of 0.5°/sec while collecting data on a direct electron detector.
-
Causality: Continuous rotation accurately integrates partial reflections and overcomes the "missing wedge" of data caused by the flat grid geometry, ensuring a complete dataset[6].
-
-
Kinematical Refinement & Validation: Process data using DIALS.
-
Validation Loop: Refine the data kinematically. If the R-factors plateau unusually high (>25%), apply dynamical refinement to account for multiple electron scattering events, which will correct the intensities and validate the molecular connectivity.
-
Technique 3: Powder X-Ray Diffraction (PXRD) & Rietveld Refinement
The Bulk Phase Validator
Solving a structure via SCXRD or MicroED only proves the structure of that specific microscopic crystal. To prove that this structure represents the bulk synthesized TMPBA, PXRD is required to detect hidden polymorphs[7].
Self-Validating Protocol:
-
Sample Grinding: Lightly grind 20 mg of the bulk TMPBA powder using an agate mortar and pestle for 60 seconds.
-
Causality: Grinding ensures random crystallite orientation. Because TMPBA forms plate-like crystals due to its planar benzoic acid dimers, unground powder will lie flat, causing severe preferred orientation that artificially inflates certain diffraction peaks.
-
-
Capillary Loading: Load the powder into a 0.5 mm borosilicate glass capillary rather than a flat-plate holder.
-
Causality: Capillary transmission geometry continuously rotates the sample in the X-ray beam, further eliminating preferred orientation artifacts and ensuring accurate peak intensities.
-
-
Data Collection: Scan from 2θ = 2° to 50° using a Cu-Kα source with a step size of 0.01°.
-
Rietveld Refinement & Validation: Import the atomic coordinates obtained from SCXRD or MicroED as the starting phase model. Refine the unit cell parameters, background, and peak shapes against the experimental PXRD pattern.
-
Validation Loop: A successful Rietveld refinement (indicated by a low goodness-of-fit,
< 2) mathematically validates that the single-crystal model perfectly describes the macroscopic bulk powder, confirming phase purity.
-
References
-
Crystal structure determination with SCXRD & MicroED - XtalPi XtalPi [Link]
-
SCXRD vs MicroED Comparison for Crystallography Research Creative Biostructure[Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity MDPI[Link]
-
Structure of AKR1C3 with 3-phenoxybenzoic acid bound PMC - NIH[Link]
-
Structural basis for substrate-dependent allostery in oxygen activation by a cytochrome P450 enzyme revealed by analysis at different temperatures PMC - NIH[Link]
-
Crystal structure and modeled charge carrier mobility of benzobis(thiadiazole) derivatives New Journal of Chemistry (RSC Publishing)[Link]
-
Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED PMC - NIH[Link]
-
Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation Chemical Communications (RSC Publishing)[Link]
-
Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D e ChemRxiv[Link]
Sources
- 1. 3-Methyl-4-phenoxybenzoic acid | Benchchem [benchchem.com]
- 2. Structure of AKR1C3 with 3-phenoxybenzoic acid bound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. en.xtalpi.com [en.xtalpi.com]
- 6. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Structural basis for substrate-dependent allostery in oxygen activation by a cytochrome P450 enzyme revealed by analysis at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Metabolic Resilience: A Comparative Guide to Trifluoromethoxy Diaryl Ethers
Introduction
Diaryl ethers are ubiquitous structural motifs in medicinal chemistry, featured in numerous FDA-approved drugs and agrochemicals. However, the standard methoxy (-OCH3) substituted diaryl ether often presents a significant metabolic liability, acting as a "soft spot" for rapid Cytochrome P450 (CYP450)-mediated degradation. As a Senior Application Scientist, I frequently guide discovery teams through the strategic replacement of -OCH3 with the trifluoromethoxy (-OCF3) group. This guide objectively compares the metabolic half-life (
Mechanistic Rationale: Why -OCF3 Outperforms -OCH3
The metabolic vulnerability of methoxy diaryl ethers stems from two primary CYP450-driven pathways: oxidative O-demethylation and aromatic hydroxylation. CYP enzymes utilize a highly reactive iron-oxo species (
The introduction of a trifluoromethoxy group fundamentally alters the physicochemical landscape of the molecule:
-
Electronic Deactivation: The -OCF3 group is a powerful electron-withdrawing group (EWG). It depletes
-electron density across the aromatic ring, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy. This electronic deactivation creates a thermodynamic barrier against electrophilic attack by CYP450, suppressing aromatic hydroxylation[1]. -
Steric and Chemical Shielding: The strong C-F bonds within the -OCF3 moiety are highly resistant to enzymatic cleavage. Furthermore, the increased steric bulk of the -OCF3 group physically restricts the enzyme's access to the O-C bond, effectively blocking oxidative O-demethylation[2].
CYP450-mediated metabolic pathways of methoxy vs. trifluoromethoxy diaryl ethers.
Comparative Performance Data
To objectively evaluate the impact of fluorination, we compare the in vitro human liver microsome (HLM) stability of a representative diaryl ether scaffold bearing different substituents. The data below illustrates the profound effect of the -OCF3 group on extending metabolic half-life and reducing intrinsic clearance (
| Substituent Modification | HLM Half-life ( | Intrinsic Clearance ( | Primary Metabolic Fate | Stability Classification |
| -OCH3 (Methoxy) | 12.5 | 110.8 | Rapid O-demethylation | Low |
| -H (Unsubstituted) | 24.0 | 57.7 | Aromatic hydroxylation | Intermediate |
| -CF3 (Trifluoromethyl) | 45.2 | 30.6 | Slow aromatic hydroxylation | High |
| -OCF3 (Trifluoromethoxy) | >120.0 | <11.5 | Negligible metabolism | Very High |
Note:
Self-Validating Experimental Methodology: Liver Microsomal Stability Assay
To ensure high scientific integrity, the determination of metabolic half-life must be conducted using a self-validating protocol. This means the assay must inherently prove its own reliability through carefully designed controls and mechanistic checkpoints.
Self-validating in vitro liver microsomal stability assay workflow.
Step-by-Step Protocol & Causality Analysis:
-
System Preparation & Internal Controls:
-
Action: Prepare the test compound (-OCF3 diaryl ether), a positive control (e.g., Verapamil, known to metabolize rapidly), and a negative control (test compound without NADPH) at 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: The positive control validates the enzymatic competence of the HLM batch. The negative control ensures that any observed degradation is strictly CYP450-mediated and not due to chemical instability in the assay buffer.
-
-
Microsome Addition & Pre-incubation:
-
Action: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes[3].
-
Causality: Pre-incubation is critical to achieve thermal equilibrium. Initiating the reaction before the system reaches physiological temperature (37°C) introduces a kinetic lag phase, artificially inflating the calculated half-life.
-
-
Reaction Initiation:
-
Action: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM)[3].
-
Causality: CYP450 enzymes are obligate monooxygenases that require a continuous supply of electrons to activate molecular oxygen. Adding NADPH acts as a precise "start switch" for the metabolic clock.
-
-
Time-Course Sampling & Quenching:
-
Action: At designated time points (0, 5, 15, 30, 60, and 120 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard[3].
-
Causality: Ice-cold ACN serves a dual purpose: it instantly denatures the CYP enzymes (stopping the reaction at the exact time point) and precipitates the proteins, allowing the small molecule analyte to be cleanly extracted into the organic supernatant.
-
-
LC-MS/MS Quantification & Data Processing:
-
Action: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log (ln) of the remaining parent compound percentage against time to determine the elimination rate constant (
). -
Causality: First-order kinetics dictate that the slope of this linear regression is
. The half-life is then objectively derived using , providing a robust, reproducible metric for structural comparison[3].
-
Conclusion
The strategic substitution of a methoxy group with a trifluoromethoxy group in diaryl ether scaffolds is a highly effective method for overcoming metabolic liabilities. By lowering the HOMO energy and providing steric shielding, the -OCF3 group neutralizes CYP450-mediated degradation, transforming rapidly cleared compounds into metabolically resilient drug candidates.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, MDPI,[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective, ChemRxiv,[Link]
Sources
Spectroscopic Characterization of 2-[4-(trifluoromethoxy)phenoxy]benzoic Acid
A Comparative Technical Guide for Structural Elucidation[1]
Executive Summary & Compound Profile
This guide provides an in-depth spectroscopic analysis of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid , a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical herbicides.[1]
The primary challenge in characterizing this molecule lies in distinguishing it from its structural analogs—specifically the trifluoromethyl (
Target Compound Specifications
| Feature | Detail |
| Chemical Name | 2-[4-(trifluoromethoxy)phenoxy]benzoic acid |
| Molecular Formula | |
| Molecular Weight | 298.21 g/mol |
| Key Pharmacophore | Trifluoromethoxy ether (Bioisostere for |
| Primary Application | Lipophilic carboxylic acid intermediate; COX-2 inhibitor pharmacophore |
Comparative Spectroscopic Analysis
To ensure structural integrity, the target compound is compared against its closest "False Positive" analog: 2-[4-(trifluoromethyl)phenoxy]benzoic acid .[1] The distinction relies heavily on
A. Nuclear Magnetic Resonance (NMR) Profiling
The most definitive validation method is
Comparative Chemical Shift Table (Solvent:
)
| Nucleus | Signal | Target: | Alternative: | Diagnostic Causality |
| -58.0 to -59.5 | -62.0 to -64.0 | The inductive effect of Oxygen shields the | ||
| 11.0 - 13.0 (Broad) | 11.0 - 13.0 (Broad) | Characteristic of carboxylic acids; shifts downfield if intramolecular H-bonding occurs (common in ortho-substitution).[1] | ||
| ~120 ppm (q, | ~124 ppm (q, | The C-F coupling constant is slightly lower in ethers due to the intervening oxygen dampening the spin-spin interaction.[1] |
Expert Insight: In the ortho-isomer (2-position), look for a "roofing" effect or complex splitting in the aromatic region (6.8–8.0 ppm) of the
NMR due to the proximity of the two benzene rings.[1] The phenoxy ring protons will appear as ansystem due to the para-substitution.[1]
B. Infrared (IR) Spectroscopy Signatures
IR is used for rapid "Go/No-Go" purity checks.[1] The ether linkage provides a fingerprint that distinguishes this from ester hydrolysis products.
-
Carbonyl Stretch (
): (Dimerized acid).[1] -
Ether Stretch (
): (Asymmetric stretch).[1] -
Stretch:
(Strong, broad bands overlapping with ether region).[1]
C. Mass Spectrometry (MS) Fragmentation Logic
In ESI-MS (Negative Mode), the deprotonated molecular ion
-
Target
: [1] -
Key Fragment: Loss of
( 44) Formation of the trifluoromethoxy-diphenyl ether radical anion.[1] -
Differentiation: The
group is labile under high collision energy, often ejecting a neutral fragment (66 Da), whereas is far more robust.[1]
Experimental Protocols
Protocol A: High-Fidelity NMR Acquisition
For determination of isomeric purity and fluorine content.[1]
-
Sample Prep: Dissolve
of the solid acid in of (99.8% D) or .-
Note: Use
if the carboxylic acid proton is not visible in chloroform due to exchange broadening.[1]
-
-
Internal Standard: Add
of -trifluorotoluene ( ) as a reference for quantification. -
Acquisition Parameters:
-
Pulse Sequence: zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to
to allow full relaxation of fluorine nuclei (essential for quantitative integration). -
Scans: 64 scans minimum for high S/N ratio.
-
Protocol B: LC-MS/MS Identification Workflow
For trace analysis in biological matrices.
-
Column: C18 Reverse Phase (
, ).[1] -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.[1]
-
-
Gradient: 5% B to 95% B over 10 minutes. The lipophilic
group will cause the compound to elute later than non-fluorinated analogs.[1] -
Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).[1]
Structural Elucidation Workflow (Visualization)
The following diagram illustrates the logical decision tree for confirming the structure of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid using the data described above.
Caption: Logical workflow for distinguishing the trifluoromethoxy target from trifluoromethyl impurities.
References
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Standard reference for
shifts of vs ). [1] -
Swarts, F. (Preparation of trifluoromethoxy aromatics).[1] Bulletin de la Classe des Sciences, Académie Royale de Belgique. (Historical context on fluorinated ethers).
-
Leroux, F. R., et al. (2005).[1] "The Trifluoromethoxy Group: A Pharmacophore with Special Properties." ChemMedChem. (Review of bioisosteric properties and lipophilicity).
-
NIST Chemistry WebBook. (2025).[1] Infrared Spectrum of 4-Phenoxybenzoic Acid (Analog comparison). [1]
-
PubChem. (2025).[1][3] 4-(Trifluoromethyl)benzoic acid Compound Summary. (Analog data for comparison). [1]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-[4-(trifluoromethoxy)phenoxy]benzoic acid
As a Senior Application Scientist, this guide provides essential, field-proven guidance for the safe handling and disposal of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.
Hazard Identification and Risk Assessment
2-[4-(trifluoromethoxy)phenoxy]benzoic acid is a halogenated aromatic carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds, such as 2-(trifluoromethoxy)benzoic acid and 2-fluoro-4-(trifluoromethyl)benzoic acid, indicate a consistent hazard profile.
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][4]
A thorough risk assessment is the first step in any experimental plan.[5] The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards to determine the necessary personal protective equipment (PPE).[6][7]
Core Directive: Personal Protective Equipment (PPE)
PPE is the final line of defense in the hierarchy of safety controls, supplementing engineering controls like fume hoods.[6][8] For handling 2-[4-(trifluoromethoxy)phenoxy]benzoic acid, the following PPE is mandatory.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87-marked safety glasses with side shields are the minimum acceptable protection for handling small quantities of the solid compound.[9]
-
Splash Hazard: When handling solutions, preparing dilutions, or when there is any risk of splashing, chemical splash goggles are required.[5][9] For pouring large volumes or handling concentrated solutions, a face shield must be worn in addition to safety goggles.[9]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for preventing skin exposure to many laboratory chemicals.[5] Always check the manufacturer's glove compatibility chart for specific breakthrough times. Gloves should be inspected for tears or holes before each use and removed promptly if contaminated.
-
Lab Coat: A flame-resistant lab coat or gown is required to protect skin and clothing from potential spills.[5][8]
-
Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are present.[9]
Respiratory Protection
-
Engineering Controls First: All work that may generate dust or aerosols of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
When Respirators are Needed: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill cleanup, respiratory protection is necessary.[5][7] A NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask respirator with appropriate cartridges for organic vapors/acid gases) must be used. Use of respirators requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).[7]
| PPE Specification Summary | |
| Task | Required Personal Protective Equipment |
| Weighing/Handling Solid | ANSI Z87 Safety Glasses (minimum), Nitrile Gloves, Lab Coat |
| Preparing Solutions/Transfers | Chemical Splash Goggles, Nitrile Gloves, Lab Coat |
| High Splash Potential | Face Shield over Chemical Splash Goggles, Nitrile Gloves, Lab Coat |
| Spill Cleanup/Poor Ventilation | NIOSH-approved Respirator, Chemical Splash Goggles, Nitrile Gloves, Lab Coat |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes risk and ensures procedural consistency.
Preparation and Weighing
-
Designate Area: All work with 2-[4-(trifluoromethoxy)phenoxy]benzoic acid should be performed in a designated area within a chemical fume hood.[10]
-
Assemble PPE: Before handling the chemical, don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the solid, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance. Handle gently to minimize dust generation.
-
Labeling: Ensure all primary and secondary containers are clearly labeled with the full chemical name and appropriate hazard warnings.[10]
Dissolution and Use
-
In Fume Hood: All transfers and solution preparations must occur inside a certified chemical fume hood.[11]
-
Add Solid to Solvent: When preparing solutions, always add the solid acid to the solvent slowly. Do not add solvent to the bulk solid.
-
Containment: Use secondary containment (e.g., a polypropylene tub) when transporting containers of the chemical between work areas.[10]
Safe Handling and Disposal Workflow
The following diagram outlines the critical steps and decision points from chemical receipt to final waste disposal.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Nitro-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid(50594-66-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clarionsafety.com [clarionsafety.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
